Product packaging for Ethyl benzilate(Cat. No.:CAS No. 52182-15-7)

Ethyl benzilate

Cat. No.: B1360034
CAS No.: 52182-15-7
M. Wt: 256.3 g/mol
InChI Key: AIPVNQQMYPWQSX-UHFFFAOYSA-N
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Description

Ethyl benzilate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62707. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1360034 Ethyl benzilate CAS No. 52182-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-2,2-diphenylacetate
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InChI

InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3
Source PubChem
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InChI Key

AIPVNQQMYPWQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16O3
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DSSTOX Substance ID

DTXSID10200211
Record name Ethyl diphenylglycolate
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Molecular Weight

256.30 g/mol
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CAS No.

52182-15-7
Record name Ethyl benzilate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzilate, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is an organic compound belonging to the ester class.[1] It is a derivative of benzilic acid, characterized by the presence of two phenyl groups and a hydroxyl group attached to the alpha-carbon of the ethyl ester. This molecule serves as a significant intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[2] Its structural similarity to known anticholinergic agents has also made it a subject of interest in pharmacological and toxicological research. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral analysis of this compound, tailored for a technical audience in the scientific community.

Chemical Structure and Properties

This compound is a white to yellow crystalline solid or powder at room temperature.[3][4][5] Its core structure consists of a central quaternary carbon atom bonded to two phenyl rings, a hydroxyl group, and an ethyl ester functional group.

IUPAC Name: ethyl 2-hydroxy-2,2-diphenylacetate[6] Synonyms: Benzilic acid ethyl ester, Ethyl diphenylglycolate[1] CAS Number: 52182-15-7[1]

The presence of the polar hydroxyl and ester groups, combined with the nonpolar phenyl rings, gives this compound moderate solubility in organic solvents and low solubility in water.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Melting Point 29-34 °C[3][4][5]
Boiling Point 192-194 °C at 12-15 mmHg[3][4]
Appearance White or Colorless to Yellow powder to lump to clear liquid[3]
Solubility Soluble in organic solvents, insoluble in water.[7]

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid catalyst such as concentrated sulfuric acid.[4][8] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Fischer Esterification of Benzilic Acid

The overall reaction is as follows:

Caption: Fischer esterification of benzilic acid with ethanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of similar aromatic carboxylic acids.[3][9]

Materials:

  • Benzilic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine benzilic acid (1 equivalent) and an excess of anhydrous ethanol (5-10 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation.

synthesis_workflow start Start: Reagents reactants Benzilic Acid Ethanol H₂SO₄ start->reactants reflux Reflux (2-4 hours) reactants->reflux Heat workup Work-up: - Quench with water - Extract with diethyl ether reflux->workup neutralize Neutralization & Washing: - NaHCO₃ solution - Brine workup->neutralize dry Drying: Anhydrous MgSO₄ neutralize->dry evaporate Solvent Removal: Rotary Evaporator dry->evaporate purify Purification: Recrystallization or Vacuum Distillation evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its ester and tertiary alcohol functional groups.

Hydrolysis

Like other esters, this compound can be hydrolyzed back to benzilic acid and ethanol under either acidic or basic conditions.

  • Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification reaction and is an equilibrium process.

  • Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.

Reaction with Grignard Reagents

The ester group of this compound can react with Grignard reagents. Due to the presence of the acidic hydroxyl proton, at least one equivalent of the Grignard reagent will be consumed in an acid-base reaction. With an excess of the Grignard reagent, nucleophilic addition to the carbonyl carbon will occur, leading to the formation of a tertiary alcohol after an acidic workup.[10][11][12] For example, the reaction with phenylmagnesium bromide would yield 1,1,2,2-tetraphenylethane-1,2-diol.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1730-1715 cm⁻¹.

  • C-O stretch (ester): Two or more bands in the 1300-1000 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit the following signals:

  • Aromatic protons (10H): A complex multiplet in the range of δ 7.2-7.6 ppm, corresponding to the protons of the two phenyl groups.

  • Hydroxyl proton (1H): A singlet that can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

  • Methylene protons (-OCH₂CH₃, 2H): A quartet around δ 4.2-4.4 ppm, due to coupling with the methyl protons.

  • Methyl protons (-OCH₂CH₃, 3H): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is expected to show the following signals:

  • Carbonyl carbon (C=O): A peak around δ 175 ppm.

  • Aromatic carbons: Several peaks in the region of δ 125-145 ppm.

  • Quaternary carbon (-C(OH)(Ph)₂): A peak around δ 80 ppm.

  • Methylene carbon (-OCH₂CH₃): A peak around δ 62 ppm.

  • Methyl carbon (-OCH₂CH₃): A peak around δ 14 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern will likely be dominated by cleavages that lead to stable carbocations. Key expected fragments include:

  • m/z 211: Loss of the ethoxy radical (•OCH₂CH₃).

  • m/z 183: Loss of the carboxyl group and the ethyl group.

  • m/z 105: The benzoyl cation ([C₆H₅CO]⁺).

  • m/z 77: The phenyl cation ([C₆H₅]⁺).

Pharmacological Profile and Mechanism of Action

This compound belongs to the family of benzilate esters, which are known for their anticholinergic properties.[9] These compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in the parasympathetic nervous system.[9]

Interaction with Muscarinic Receptors

There are five subtypes of muscarinic receptors (M1-M5). Benzilate esters, such as the well-studied incapacitating agent 3-quinuclidinyl benzilate (BZ), are potent antagonists at these receptors.[13] By blocking the binding of the endogenous neurotransmitter acetylcholine, these compounds inhibit the downstream signaling pathways, leading to a range of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects such as delirium and hallucinations.[9][14] The specific affinity of this compound for each of the muscarinic receptor subtypes has not been extensively reported in publicly available literature, but it is expected to exhibit non-selective antagonist activity.

anticholinergic_mechanism cluster_membrane Cell Membrane acetylcholine Acetylcholine receptor Muscarinic Acetylcholine Receptor (mAChR) acetylcholine->receptor Binds & Activates ethyl_benzilate This compound ethyl_benzilate->receptor Competitively Binds & Blocks g_protein G-Protein receptor->g_protein Activates blocked Blocked effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates response Cellular Response (e.g., muscle contraction, secretion) effector->response Leads to

Caption: Anticholinergic mechanism of this compound at muscarinic receptors.

Applications and Historical Context

This compound is primarily used as an intermediate in organic synthesis.[1] For instance, it is a precursor in the preparation of benzoylformic acid.[1]

Historically, the benzilate functional group has been of interest in military research due to the potent central nervous system effects of some of its derivatives. The most notorious of these is 3-quinuclidinyl benzilate (BZ), which was weaponized as an incapacitating agent.[13] While this compound itself is not a controlled substance in the same manner as BZ, its structural relationship places it within a class of compounds with significant physiological activity.

Safety and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[15]

Hazard Statements:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[15]

  • P280: Wear protective gloves/eye protection/face protection.[15]

Conclusion

This compound is a versatile chemical intermediate with a rich chemical and pharmacological profile. Its synthesis via Fischer esterification is a straightforward and well-understood process. The reactivity of its functional groups allows for a variety of subsequent chemical transformations. A thorough understanding of its spectral properties is crucial for its identification and characterization. The anticholinergic properties of the benzilate class of compounds, including this compound, warrant careful handling and further investigation for potential applications in drug development, while also acknowledging their historical context in chemical defense research. This guide serves as a foundational technical resource for scientists and researchers working with this important molecule.

References

Authored for Drug Development Professionals and Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Benzilate (CAS 52182-15-7)

Introduction

This compound (CAS: 52182-15-7), also known as Benzilic acid ethyl ester or Ethyl diphenylglycolate, is a significant organic compound characterized by its α-hydroxy ester structure.[1][2] While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial and versatile intermediate in the synthesis of a range of valuable molecules, from other chemical reagents to complex APIs.[1][3] Its molecular structure, featuring a reactive hydroxyl group and two phenyl rings adjacent to an ethyl ester, provides a unique platform for chemical modification. This guide offers a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, designed for professionals in the fields of chemical synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is typically a white or colorless to yellow solid or liquid, a state dependent on purity and ambient temperature.[2] Its fundamental properties are critical for designing synthetic routes and purification strategies.

PropertyValueSource(s)
CAS Number 52182-15-7[1][2][4]
Molecular Formula C₁₆H₁₆O₃[1][2]
Molecular Weight 256.30 g/mol [1][2]
Appearance White or Colorless to Yellow powder, lump, or clear liquid[2]
Purity (Typical) >97.0% (GC)[2][4]
Melting Point 29 °C[5]
Boiling Point ~212 °C[6]
Density ~1.045 g/cm³ (at 25 °C)[6]
SMILES CCOC(=O)C(O)(c1ccccc1)c1ccccc1[2]
InChI Key AIPVNQQMYPWQSX-UHFFFAOYSA-N[2]

Synthesis of this compound

The most common and efficient method for preparing this compound is the Fischer esterification of benzilic acid with ethanol, utilizing a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the benzilic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of ethanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

  • Benzilic Acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzilic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 5-10 eq). The use of excess ethanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[7]

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. This exothermic addition must be done cautiously to prevent overheating. The sulfuric acid acts as the catalyst for the esterification.[7][8]

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 2-4 hours. The elevated temperature increases the reaction rate. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the benzilic acid starting material.

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. This step quenches the reaction and precipitates the crude product. Neutralize the excess sulfuric acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is critical to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the this compound with a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). The organic solvent selectively dissolves the desired ester, separating it from inorganic salts and other aqueous-soluble impurities.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to achieve high purity (>97%).

G cluster_synthesis Synthesis Workflow Reactants Benzilic Acid + Ethanol (excess) Catalysis Add H₂SO₄ (cat.) 0 °C Reactants->Catalysis Setup Reflux Heat to Reflux (2-4h) Catalysis->Reflux Reaction Quench Quench with Ice Water Neutralize (NaHCO₃) Reflux->Quench Workup Extract Extract with Organic Solvent Quench->Extract Purify Dry & Concentrate Extract->Purify Final Pure this compound Purify->Final Purification

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques provides a complete structural and purity profile.

Spectroscopic Profile:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The two phenyl groups will produce complex multiplet signals in the aromatic region (7.2-7.6 ppm). A singlet corresponding to the hydroxyl proton (-OH) would also be present, though its chemical shift can vary and it is D₂O exchangeable.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (~175 ppm), the quaternary carbon bearing the hydroxyl and phenyl groups (~80-85 ppm), and distinct signals for the aromatic carbons. The ethyl group carbons would appear at ~60-65 ppm (-OCH₂) and ~14 ppm (-CH₃).

  • IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Expect a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. A broad absorption for the hydroxyl (O-H) group stretch will be visible around 3400-3600 cm⁻¹. C-O stretching bands for the ester and alcohol will appear in the 1000-1300 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ at m/z = 256.3. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or cleavage related to the diphenylmethyl moiety.

G cluster_analysis Analytical Validation Workflow cluster_spectroscopy Spectroscopic Identity cluster_purity Purity Assessment start Synthesized This compound NMR ¹H & ¹³C NMR start->NMR Structure Confirmation MS Mass Spec (MS) start->MS Structure Confirmation IR IR Spectroscopy start->IR Structure Confirmation GC Gas Chromatography (GC) start->GC Purity Check HPLC HPLC start->HPLC Purity Check final Confirmed Structure & Purity >97% NMR->final MS->final IR->final GC->final HPLC->final

Caption: Standard analytical workflow for compound validation.

Reactivity and Applications in Drug Development

This compound's utility stems from its role as a precursor. Its hydroxyl and ester functionalities are prime sites for chemical modification.

Key Applications:

  • Intermediate for APIs: It is a documented starting material or intermediate for synthesizing drugs such as the anti-inflammatory agent Oxaprozin and the antispasmodic drug Tropenziline Bromide .[3]

  • Precursor to Benzoylformic Acid: this compound can be used in the preparation of Benzoylformic acid, another valuable chemical intermediate.[1]

  • Scaffold for Glycolate Anticholinergics: While this compound itself is not noted for significant anticholinergic activity, the benzilate ester moiety is a core component of several potent anticholinergic agents, such as N-Ethyl-3-piperidyl benzilate.[9] This makes it a compound of interest for researchers developing new modulators of muscarinic acetylcholine receptors.

G cluster_applications Role as a Synthetic Precursor center This compound (C₁₆H₁₆O₃) p1 Oxaprozin (Anti-inflammatory) center->p1 Multi-step Synthesis p2 Tropenziline Bromide (Antispasmodic) center->p2 Synthesis p3 Benzoylformic Acid (Intermediate) center->p3 Preparation p4 Other Glycolate Esters (e.g., Anticholinergics) center->p4 Derivatization

Caption: this compound as a central building block in synthesis.

Toxicological Profile and Safe Handling

Based on available safety data, this compound is classified as an irritant. There is limited data on its chronic toxicity or carcinogenic potential, reinforcing the need for cautious handling.

Hazard Identification:
  • Skin Irritation: Causes skin irritation (H315).[10]

  • Eye Irritation: Causes serious eye irritation (H319).[10]

  • Acute Toxicity: No comprehensive data is available, but standard chemical precautions should be observed.[11]

Recommended Safe Handling Protocols:
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or dust.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from ignition sources as it may be combustible at elevated temperatures.[6][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[11]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13]

Conclusion

This compound (CAS 52182-15-7) is a foundational building block in organic synthesis. Its straightforward preparation, combined with the strategic placement of reactive functional groups, makes it an indispensable intermediate for constructing more complex molecules relevant to the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist utilizing this versatile compound in their development pipeline.

References

An In-depth Technical Guide to the Synthesis of Ethyl Benzilate from Benzilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl benzilate from benzilic acid via Fischer-Speier esterification. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the synthetic process. Safety protocols and key data are presented in a clear and accessible format to facilitate practical application in a laboratory setting.

Introduction: The Significance of this compound

This compound, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring a diphenyl glycolate core, makes it a versatile building block in organic synthesis. The conversion of benzilic acid, a readily available α-hydroxy carboxylic acid, to its corresponding ethyl ester is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

Understanding the nuances of this transformation is crucial for process optimization, yield maximization, and ensuring the purity of the final product. This guide will provide the necessary theoretical and practical knowledge to achieve these goals.

The Chemistry of Transformation: Fischer-Speier Esterification

The synthesis of this compound from benzilic acid is achieved through an acid-catalyzed esterification reaction with ethanol. This reversible reaction requires a strong acid catalyst, typically concentrated sulfuric acid, to proceed at a reasonable rate.[3][4]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution that proceeds through a series of protonation and deprotonation steps.[5][6] The mechanism can be broken down into the following key stages:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzilic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity
Benzilic AcidC₁₄H₁₂O₃228.24400g
Anhydrous EthanolC₂H₅OH46.07800 ± 10kg
Concentrated Sulfuric AcidH₂SO₄98.0818kg
TolueneC₇H₈92.14320kg
Sodium BicarbonateNaHCO₃84.0130kg
WaterH₂O18.02500 + 300kg
Apparatus
  • 2000L glass-lined reactor with stirring, heating/cooling jacket, and vacuum capabilities

  • Condenser for reflux and distillation

  • Receiving flasks

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure
  • Reactor Preparation: Ensure the 2000L reactor is clean, dry, and all equipment is functioning correctly.

  • Charging Reactants: Under vacuum, charge the reactor with 1000kg of anhydrous ethanol. Open the manhole and add 400kg of benzilic acid. Begin stirring and slowly add 18kg of concentrated sulfuric acid.

  • Reflux: Close the reactor and apply steam to the jacket to heat the mixture to reflux. Maintain a reflux temperature of approximately 82°C for 3 hours.

  • Ethanol Recovery: After the reflux period, stop the steam and begin distilling off the excess ethanol.

  • Work-up: Once the ethanol has been removed, cool the reactor. Add toluene and then wash the organic layer with a solution of sodium bicarbonate to neutralize any remaining acid. Follow with water washes.

  • Isolation: Separate the aqueous layer and distill the organic layer under reduced pressure to remove the toluene and isolate the crude this compound.

Product Purification and Characterization

The crude this compound obtained may require further purification to remove unreacted starting materials and byproducts.

Purification

For laboratory-scale syntheses, purification can be achieved by:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

  • Column Chromatography: For oily products or to remove closely related impurities, column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) is recommended.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

PropertyValue
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol [2]
AppearanceWhite or colorless to yellow powder, lump, or clear liquid[1][8]
Melting Point29-34°C[1][9]
Boiling Point192-194°C at 12 mmHg[9]
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl group (broad peak around 3500 cm⁻¹), the ester carbonyl group (strong peak around 1730 cm⁻¹), and the C-O single bonds (in the region of 1300-1000 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as a multiplet in the aromatic region, and the hydroxyl proton will be a singlet with a variable chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (in the range of 165-175 ppm), the quaternary carbon attached to the hydroxyl group, the carbons of the two phenyl rings, and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3][4]

  • Benzilic Acid: May cause skin and eye irritation.[4]

  • Ethanol: Flammable liquid and vapor. May cause central nervous system depression.[4]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.[3][4]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound from benzilic acid. By understanding the underlying principles of the Fischer-Speier esterification and adhering to the detailed experimental and safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided data and methodologies serve as a robust foundation for further research and development in the fields of medicinal chemistry and organic synthesis.

References

Ethyl Benzilate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ethyl benzilate (CAS No: 52182-15-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, synthesis protocols, and safety information, grounded in authoritative sources to ensure scientific integrity and practical application.

Core Molecular and Physical Properties

This compound, also known as benzilic acid ethyl ester or ethyl diphenylglycolate, is a tertiary alcohol and an ester derivative of benzilic acid.[1][2] Its fundamental properties are crucial for its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1][2][3]
Molecular Weight 256.30 g/mol [1][2][3]
CAS Number 52182-15-7[1][3]
Appearance White or colorless to yellow powder, lump, or clear liquid[2]
IUPAC Name ethyl 2-hydroxy-2,2-diphenylacetate[3]
Synonyms Benzilic acid ethyl ester, Ethyl diphenylglycolate[1][2]

The structure of this compound features a central quaternary carbon bonded to a hydroxyl group, an ethyl ester group, and two phenyl groups. This unique arrangement dictates its reactivity and physical characteristics.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway: Esterification of Benzilic Acid

This compound is typically synthesized via Fischer esterification of benzilic acid with ethanol, catalyzed by a strong acid. This reaction is a classic example of nucleophilic acyl substitution. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the acid-catalyzed esterification, which provides a reliable route to the desired product.

Synthesis_Workflow Start Reactants: Benzilic Acid & Ethanol Reaction Reflux Reaction (Fischer Esterification) Start->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction Catalyst Workup Neutralization & Extraction Reaction->Workup Product Mixture Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored, and product purity is confirmed through standard analytical techniques.

Materials:

  • Benzilic Acid

  • Absolute Ethanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate Solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Organic Solvents (e.g., Diethyl Ether)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzilic acid and an excess of absolute ethanol. The excess ethanol serves both as a reactant and a solvent, driving the equilibrium towards the product side.

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The acid protonates the carbonyl oxygen of the benzilic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the excess ethanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to achieve high purity (>97.0%).[2]

Spectroscopic and Analytical Characterization

Authenticating the synthesized product is paramount. Spectroscopic data provides a fingerprint for the molecular structure.

  • Mass Spectrometry (MS): GC-MS analysis is commonly used to confirm the molecular weight. The expected molecular ion peak [M]+ would be observed at m/z 256.30.[3] Common fragmentation patterns can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: Key stretches include a broad peak for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group, and peaks corresponding to the C-O and aromatic C-H bonds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the ethyl group, the two phenyl rings, and the quaternary carbon.

Safety, Handling, and Storage

Trustworthiness in any protocol requires a thorough understanding of safety measures. This compound presents specific hazards that must be managed.

  • Hazard Identification: It is known to cause skin irritation and serious eye irritation.[3][4] GHS hazard statements also include potential for being harmful if swallowed and causing respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4][5]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Applications

This compound serves as a valuable intermediate in organic synthesis. For instance, it is used in the preparation of Benzoylformic acid.[1] Its structural motif is also of interest in the development of various biologically active molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl benzilate (CAS 52182-15-7), a pivotal chemical intermediate in organic and pharmaceutical synthesis. The document details its physicochemical properties, provides a robust protocol for its synthesis via Fischer esterification, and offers an in-depth analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a typical mass spectrometry fragmentation pattern. Furthermore, this guide explores the characteristic chemical reactivity of its functional groups and highlights its critical application as a precursor in the development of anticholinergic active pharmaceutical ingredients (APIs). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Physicochemical Properties of this compound

This compound, systematically named ethyl 2-hydroxy-2,2-diphenylacetate, is a multifunctional organic compound containing a tertiary alcohol, an ester, and two phenyl rings.[1] These structural features dictate its physical properties and chemical reactivity. It typically presents as a white to yellow solid or a viscous liquid, depending on its purity and the ambient temperature.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

Property Value Source(s)
IUPAC Name ethyl 2-hydroxy-2,2-diphenylacetate [1]
Synonyms Benzilic acid ethyl ester, Ethyl diphenylglycolate [2]
CAS Number 52182-15-7 [2]
Molecular Formula C₁₆H₁₆O₃ [2]
Molecular Weight 256.30 g/mol [2]
Appearance White/colorless to yellow powder, lump, or viscous liquid [3][2]
Melting Point 28 - 34 °C [4]
Boiling Point 192-194 °C @ 12 mmHg [4]

| Refractive Index | ~1.56 @ 20 °C |[2] |

Solubility Profile

This amphiphilic nature results in poor solubility in water but good solubility in a wide range of common organic solvents. Its predicted solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Common Solvents Predicted Solubility Rationale
Polar Protic Ethanol, Methanol Soluble / Miscible The hydroxyl and ester groups can hydrogen bond with the solvent.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) Soluble Dipole-dipole interactions between the solvent and the polar functional groups facilitate dissolution.

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble | The large nonpolar phenyl rings favor interaction with nonpolar solvents, though polarity is lower than optimal. |

Synthesis of this compound via Fischer-Speier Esterification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of benzilic acid with ethanol, utilizing a strong acid catalyst, typically concentrated sulfuric acid.[5][6] This is a reversible condensation reaction. To drive the equilibrium toward the product, an excess of the alcohol reactant (ethanol) is used, which also serves as the solvent. The water generated during the reaction must be managed to prevent hydrolysis of the ester product.[7][8]

G cluster_synthesis Synthesis cluster_workup Workup & Purification benzilic_acid Benzilic Acid + Excess Ethanol reflux Add H₂SO₄ (cat.) Reflux Mixture benzilic_acid->reflux quench Cool & Quench (Ice Water) reflux->quench Reaction Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Vacuum Distillation concentrate->purify final_product Pure this compound purify->final_product Final Product

Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed to maximize yield by applying Le Châtelier's principle. Using excess ethanol pushes the equilibrium to the right, while the subsequent workup neutralizes the acid catalyst and removes water-soluble impurities. Vacuum distillation is employed for purification due to the high boiling point of the product, which prevents thermal degradation.

Materials:

  • Benzilic Acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

  • Ice-cold water

  • Ethyl Acetate (or Diethyl Ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid and anhydrous ethanol. Stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Esterification: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then pour the contents slowly into a beaker containing ice-cold water. This will precipitate the crude product and dilute the acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize residual sulfuric acid) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of synthesized this compound are critical. The following section outlines the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecular structure. The predicted data is based on known chemical shifts for similar functional groups.[9][10]

¹H NMR: The spectrum is expected to show five distinct signals: a multiplet for the ten aromatic protons, a singlet for the hydroxyl proton (whose position is variable and can exchange with D₂O), and a characteristic quartet and triplet for the ethyl ester group.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.2 - 7.5 Multiplet 10H Aromatic protons (C₆H₅)₂
~ 4.5 - 5.5 Singlet (broad) 1H Hydroxyl proton (-OH)
~ 4.25 Quartet (q) 2H Methylene protons (-O-CH₂ -CH₃)

| ~ 1.25 | Triplet (t) | 3H | Methyl protons (-O-CH₂-CH₃ ) |

¹³C NMR: The spectrum will be characterized by signals for the carbonyl carbon, the quaternary carbinol carbon, four distinct aromatic carbons (due to symmetry), and two signals for the ethyl group carbons.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 175 Ester Carbonyl (C =O)
~ 140 Aromatic C (quaternary, C-ipso)
~ 128.5 Aromatic C-H
~ 128.0 Aromatic C-H
~ 127.5 Aromatic C-H
~ 80 Quaternary Carbinol (C -OH)
~ 62 Methylene Carbon (-O-CH₂ -CH₃)

| ~ 14 | Methyl Carbon (-O-CH₂-CH₃ ) |

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. The expected absorption bands are highly characteristic.[9]

Table 5: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~ 3500 O-H stretch Tertiary Alcohol (-OH) Medium, Broad
~ 3100-3000 C-H stretch (aromatic) Phenyl rings Medium
~ 2980 C-H stretch (aliphatic) Ethyl group (-CH₂) Medium
~ 1730 C=O stretch (ester) Carbonyl (C=O) Strong
~ 1600, 1450 C=C stretch (in-ring) Phenyl rings Medium-Strong

| ~ 1250 - 1100 | C-O stretch | Ester and Alcohol | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺•) at m/z 256 may be weak or absent due to the stability of the fragments formed. The fragmentation is dominated by cleavage around the central quaternary carbon.[11]

G M [C₁₆H₁₆O₃]⁺• m/z = 256 (Molecular Ion) F1 [C₁₃H₁₀O]⁺• m/z = 182 (Diphenylketene radical cation) M->F1 - C₂H₅OH F2 [C₁₄H₁₁O₂]⁺ m/z = 211 M->F2 - •OC₂H₅ F3 [C₁₃H₉O]⁺ m/z = 181 (Diphenylacylium ion) F2->F3 - H₂O F4 [C₇H₅O]⁺ m/z = 105 (Benzoyl cation) F3->F4 - C₆H₅• F5 [C₆H₅]⁺ m/z = 77 (Phenyl cation) F4->F5 - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Table 6: Major Predicted Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Ion Structure Fragment Lost
211 [(C₆H₅)₂C(OH)CO]⁺ •OC₂H₅
183 [(C₆H₅)₂COH]⁺ •COOC₂H₅
182 [(C₆H₅)₂C=C=O]⁺• C₂H₅OH
105 [C₆H₅CO]⁺ (Benzoyl cation) (C₆H₅)C(OH)COOC₂H₅•

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from m/z 105 |

Chromatographic Analysis Protocol

Gas Chromatography (GC) is the standard method for assessing the purity of this compound.[12]

Protocol: Purity Assessment by Gas Chromatography (GC)

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in ethyl acetate.

  • Injection Volume: 1 µL.

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

The chemical behavior of this compound is defined by its two primary functional groups: the ester and the tertiary alcohol. This dual reactivity makes it a versatile intermediate.[6]

G cluster_ester Ester Reactions cluster_alcohol Tertiary Alcohol Reactions EB This compound hydrolysis Hydrolysis (H⁺ or OH⁻) EB->hydrolysis [1] trans Transesterification (R'OH, cat.) EB->trans [2] reduction Reduction (e.g., LiAlH₄) EB->reduction [3] dehydration Dehydration (H⁺, heat) EB->dehydration [4] substitution Substitution (SN1) (e.g., HBr) EB->substitution [5] BA Benzilic Acid + Ethanol hydrolysis->BA TA New Benzilate Ester (API Precursor) trans->TA Diol 1,1-Diphenyl-1,2-ethanediol reduction->Diol Alkene 1,1-Diphenyl-ethene derivative dehydration->Alkene Halide Ethyl 2-bromo-2,2- diphenylacetate substitution->Halide

Figure 3: Overview of the key chemical reactions involving this compound.
Reactions of the Ester Group

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to benzilic acid and ethanol. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

  • Transesterification: This is arguably the most important reaction in a pharmaceutical context. The ethyl group can be exchanged with a different alcohol, often a more complex amino alcohol, in the presence of a catalyst (e.g., sodium methoxide). This reaction is central to synthesizing various anticholinergic drugs.[1]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding 1,1-diphenyl-1,2-ethanediol.

Reactions of the Tertiary Hydroxyl Group
  • Dehydration: Treatment with strong acid and heat can eliminate the hydroxyl group as a water molecule, typically via an E1 mechanism involving a stable tertiary carbocation, to form an alkene.

  • Substitution: The hydroxyl group can be protonated by a strong acid (e.g., HBr) to form a good leaving group (H₂O). Subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the halide nucleophile in an Sₙ1 reaction to form an α-halo ester.

Applications in Pharmaceutical Synthesis

This compound is a key building block for a class of drugs known as anticholinergics or antimuscarinics.[1] These drugs work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, inhibiting the parasympathetic nervous system.

The synthesis of these APIs often involves a transesterification reaction where the ethyl group of this compound is replaced by a functionalized amino alcohol.[1] Notable examples of APIs synthesized from benzilate esters include:

  • 3-Quinuclidinyl Benzilate (QNB): A potent muscarinic antagonist.

  • N-Methyl-3-piperidyl Benzilate (JB-336): An anticholinergic drug with central nervous system effects.

  • Tropenziline Bromide: An antispasmodic drug.

  • Oxaprozin: An anti-inflammatory drug.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

An In-depth Technical Guide to Ethyl Benzilate: Synonyms, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzilate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique chemical structure, featuring a diphenylmethyl group attached to an ethyl ester, provides a foundation for the development of more complex molecules. This guide offers a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, detailed synthesis protocols, analytical characterization methods, and its applications in the realm of drug development and chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and pharmaceutical development.

Significance in Research and Development

The utility of this compound primarily stems from its role as a key building block in the creation of active pharmaceutical ingredients (APIs). It is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antispasmodic agents.[1] A thorough understanding of its properties and synthesis is therefore crucial for the efficient and safe development of new therapeutic agents.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This section provides a comprehensive list of synonyms, alternate names, and chemical identifiers for this compound to ensure accurate identification.

Synonyms and Alternate Names

This compound is known by several names in scientific literature and commercial catalogs. These include:

  • Ethyl diphenylglycolate[2]

  • Benzilic acid ethyl ester[2]

  • Diphenylglycolic acid ethyl ester[1]

  • Ethyl 2-hydroxy-2,2-diphenylacetate (IUPAC Name)[3]

  • Ethyl benzillate[3]

Chemical Identifiers

For unambiguous identification, a list of key chemical identifiers is provided in the table below.

IdentifierValueReference
CAS Number 52182-15-7[2]
PubChem CID 96261[3]
EINECS Number 257-713-7[3]
Molecular Formula C₁₆H₁₆O₃[2]
Molecular Weight 256.30 g/mol [2]
InChI Key AIPVNQQMYPWQSX-UHFFFAOYSA-N
SMILES CCOC(=O)C(O)(c1ccccc1)c1ccccc1
Molecular Structure

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a hydroxyl group, an ethyl ester group, and two phenyl rings.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

General Properties
PropertyValueReference
Appearance White or Colorless to Yellow powder to lump to clear liquid[4]
Melting Point 29 °C
Boiling Point 192-194 °C at 12 mmHg
Purity >97.0% (GC)[4]
Solubility

This compound is almost insoluble in water but is miscible with most organic solvents.

Synthesis of this compound

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid as a catalyst.

Reaction Principle: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. In the case of this compound synthesis, benzilic acid reacts with ethanol, and the equilibrium is typically shifted towards the product side by using an excess of ethanol and removing the water formed during the reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

  • Benzilic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, combine benzilic acid, a molar excess of anhydrous ethanol, and a suitable solvent such as toluene.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when no more water is collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

The crude this compound can be further purified by vacuum distillation to yield a product with high purity.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

synthesis_workflow Reactants Benzilic Acid + Ethanol + H₂SO₄ (catalyst) Reflux Reflux with Dean-Stark Trap (Remove H₂O) Reactants->Reflux Workup Work-up (Wash with H₂O, NaHCO₃, Brine) Reflux->Workup Drying Dry with Na₂SO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the hydroxyl proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the carbons of the two phenyl rings, and the two carbons of the ethyl group.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (256.30 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and cleavage of the phenyl rings.[5]

Chromatographic Methods

Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a suitable method for assessing the purity of this compound and for quantitative analysis.[4]

Reverse-phase HPLC can be employed for the analysis of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[6]

Applications in Chemical Synthesis and Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of organic molecules, including several pharmaceuticals.

Intermediate in Pharmaceutical Synthesis
  • Oxaprozin: this compound is a precursor in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[1]

  • Tropenziline Bromide: It is also used in the preparation of Tropenziline Bromide, an antispasmodic medication.[1]

Precursor for other Organic Molecules

This compound is utilized as an intermediate in the preparation of other valuable chemical compounds, such as Benzoylformic acid.[2]

Pharmacological Profile and Toxicology

While this compound itself is primarily used as a chemical intermediate, the benzilate moiety is present in several pharmacologically active compounds, suggesting potential biological activity.

Anticholinergic Potential

Many esters of benzilic acid, such as N-ethyl-3-piperidyl benzilate, are known to possess anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors. Although the direct anticholinergic activity of this compound is not well-documented, its structural similarity to these compounds suggests it may have some affinity for these receptors.

Metabolism

Direct studies on the metabolism of this compound are limited. However, based on the metabolism of structurally related compounds like N-ethyl-3-piperidyl benzilate, it is plausible that this compound undergoes hydrolysis in vivo to yield benzilic acid and ethanol.[6]

Toxicology and Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

Hazard StatementDescriptionReference
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
  • Personal Protective Equipment: Wear protective gloves, eye protection, and face protection when handling this compound.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

Conclusion

This compound is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its well-established synthesis and versatile reactivity make it an invaluable intermediate for the production of various pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its synonyms, chemical properties, synthesis, analytical methods, and applications, aiming to equip researchers and drug development professionals with the essential knowledge for its effective and safe utilization. Further research into its direct pharmacological effects and metabolic pathways could unveil new applications for this versatile molecule.

References

The Cornerstone Intermediate: A Technical Guide to Ethyl Benzilate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a versatile and reliable chemical intermediate is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks, ethyl benzilate (ethyl 2-hydroxy-2,2-diphenylacetate) emerges as a compound of significant interest. Its unique structural motif, featuring a tertiary alcohol and an ester functional group flanked by two phenyl rings, renders it a highly valuable precursor in the synthesis of a range of anticholinergic agents and other therapeutic molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications as a chemical intermediate. The content herein is curated to offer not just procedural instructions, but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound is the foundation for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 52182-15-7
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 74-76 °C
Boiling Point 198-200 °C at 18 mmHg
Solubility Insoluble in water; soluble in most organic solvents such as ethanol, ether, and toluene.

Safety and Handling:

This compound is classified as an irritant, causing skin and serious eye irritation[3]. It is imperative to handle this compound in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3][4]. In case of contact, affected areas should be flushed with copious amounts of water, and immediate medical attention should be sought for eye contact[3]. All handling and disposal procedures must adhere to local and institutional safety regulations.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several well-established routes. The choice of method often depends on factors such as available starting materials, desired scale, and purity requirements. This section details two primary synthetic strategies, elucidating the causality behind the experimental choices.

Method 1: Fischer Esterification of Benzilic Acid

This classical approach involves the acid-catalyzed esterification of benzilic acid with ethanol. The reaction is governed by Le Chatelier's principle, and driving the equilibrium towards the product side is a key consideration.

Causality of Experimental Choices:

  • Excess Ethanol: Ethanol serves as both a reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the formation of this compound, thereby maximizing the yield[5][6].

  • Acid Catalyst (Concentrated Sulfuric Acid): A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the benzilic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol[5][6].

  • Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward. A Dean-Stark apparatus is employed to azeotropically remove water from the reaction mixture, a more efficient method than simply relying on excess reactant[7].

  • Neutralization and Washing: The workup procedure involving washing with sodium bicarbonate solution is critical to neutralize the acidic catalyst and any unreacted benzilic acid. Subsequent washes with water and brine remove any remaining salts and water-soluble impurities.

Experimental Protocol: Fischer Esterification of Benzilic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add benzilic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation[7].

Method 2: Grignard Reaction of Ethyl Benzoate with Phenylmagnesium Bromide

This organometallic approach offers an alternative route, though it is more commonly used for the synthesis of triphenylmethanol if an excess of the Grignard reagent is employed[2][8]. To synthesize this compound, careful control of stoichiometry is crucial. Note: This method is less common for the direct synthesis of this compound and is more illustrative of the reactivity of related esters.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous solvents (e.g., diethyl ether or THF) to prevent quenching of the Grignard reagent[8][9].

  • Stoichiometry: The reaction of an ester with a Grignard reagent can proceed to form a ketone and then a tertiary alcohol[8]. To favor the formation of the benzilate, the reaction would theoretically involve the reaction of a phenyl Grignard reagent with a carbonate derivative, followed by a controlled workup. However, a more practical application of this chemistry in the context of benzilates is the reaction of an existing benzilate ester with a different Grignard reagent to introduce a third, distinct substituent.

Due to the complexity and potential for over-addition, the Fischer esterification is generally the more direct and preferred method for the laboratory-scale synthesis of this compound.

Table 2: Comparison of Synthesis Methods for this compound

FeatureFischer EsterificationGrignard Reaction
Starting Materials Benzilic acid, EthanolEthyl benzoate, Phenylmagnesium bromide
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Magnesium, Bromobenzene
Reaction Conditions Reflux, often with water removalStrictly anhydrous conditions
Advantages Readily available starting materials, relatively simple procedure, good for larger scale.Introduces a new C-C bond.
Disadvantages Equilibrium reaction requiring measures to drive to completion.Highly sensitive to moisture, potential for over-addition to form tertiary alcohol.
Typical Yield Good to excellentVariable, depends on control of stoichiometry.

This compound as a Key Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a precursor to a variety of anticholinergic drugs. The transesterification of this compound with various amino alcohols is a common and effective strategy to introduce the pharmacologically active moieties.

Synthesis of 3-Quinuclidinyl Benzilate: A Precursor to Clidinium Bromide

3-Quinuclidinyl benzilate is a potent anticholinergic agent and a key intermediate in the industrial synthesis of Clidinium Bromide, a quaternary ammonium derivative used to treat gastrointestinal disorders[10][11][12].

Reaction Workflow: Synthesis of 3-Quinuclidinyl Benzilate

G ethyl_benzilate This compound reaction Transesterification Reaction ethyl_benzilate->reaction quinuclidinol 3-Quinuclidinol quinuclidinol->reaction sodium_methoxide Sodium Methoxide (catalyst) sodium_methoxide->reaction solvent Toluene or Heptane solvent->reaction workup Acidic Workup & Neutralization reaction->workup product 3-Quinuclidinyl Benzilate workup->product

Caption: Transesterification of this compound to 3-quinuclidinyl benzilate.

Experimental Protocol: Synthesis of 3-Quinuclidinyl Benzilate [13]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq), 3-quinuclidinol (1.0-1.1 eq), and an anhydrous solvent such as toluene or heptane.

  • Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide (e.g., 0.1-0.2 eq). The use of a strong base deprotonates the hydroxyl group of 3-quinuclidinol, forming a more potent nucleophile for the transesterification reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The ethanol byproduct is typically removed by distillation.

  • Workup: Cool the reaction mixture and quench with water. Acidify the aqueous layer with hydrochloric acid to protonate the product and extract it into the aqueous phase. The organic layer containing unreacted starting materials is discarded.

  • Isolation: Basify the aqueous layer with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of approximately 10-11 to precipitate the 3-quinuclidinyl benzilate.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of Benactyzine

Benactyzine is another anticholinergic drug, historically used as an antidepressant, that can be synthesized from this compound[14]. The synthesis follows a similar transesterification pathway.

Reaction Scheme: Synthesis of Benactyzine

G ethyl_benzilate This compound reaction Transesterification ethyl_benzilate->reaction diethylaminoethanol 2-Diethylaminoethanol diethylaminoethanol->reaction catalyst Base Catalyst (e.g., Sodium Ethoxide) catalyst->reaction benactyzine Benactyzine reaction->benactyzine

Caption: Synthesis of Benactyzine from this compound.

Experimental Protocol: Synthesis of Benactyzine

  • Reaction Setup: Combine this compound (1.0 eq) and 2-diethylaminoethanol (1.0-1.2 eq) in a round-bottom flask equipped with a distillation apparatus.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide.

  • Reaction: Heat the mixture to a temperature sufficient to distill off the ethanol byproduct, driving the reaction to completion.

  • Workup and Purification: The resulting crude benactyzine can be purified by vacuum distillation. The free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent[15].

Conclusion

This compound stands as a testament to the pivotal role of well-chosen intermediates in the landscape of pharmaceutical synthesis. Its straightforward preparation, coupled with its versatile reactivity, has solidified its position as a cornerstone for the production of a class of important anticholinergic drugs. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the technical knowledge and practical understanding necessary to effectively utilize this compound in their synthetic campaigns. As with any chemical process, a commitment to safety and a thorough understanding of the underlying principles are the keys to successful and reproducible outcomes.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the spectral data for Ethyl Benzilate (CAS 52182-15-7), a significant intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles of the molecule. The focus is on the practical application and interpretation of this data to ensure structural confirmation and purity assessment, grounded in established scientific principles.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common method that imparts significant energy into the molecule, leading to characteristic and reproducible fragmentation patterns essential for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) is ideal for the analysis of volatile compounds like this compound. GC separates the compound from any potential impurities before it enters the mass spectrometer for ionization and detection.

Rationale: This protocol is designed to ensure the sample is sufficiently volatile for GC analysis and that the MS parameters are set to achieve clear fragmentation for identification.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation Setup (GC):

    • Injector: Set to 250°C to ensure rapid volatilization of the sample.

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Oven Program: Initiate at 100°C, then ramp up to 280°C at a rate of 15°C/minute. This gradient allows for the separation of components with different boiling points.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • Instrumentation Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides sufficient energy for fragmentation and allows for comparison with established spectral libraries.

    • Analyzer: Set to scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.

    • Transfer Line: Maintain at 280°C to prevent condensation of the analyte as it passes from the GC to the MS.

  • Data Acquisition: Inject 1 µL of the prepared sample solution. The mass spectrometer will record spectra of the eluting compounds.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound. Examine the mass spectrum corresponding to this peak to identify the molecular ion and its fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve this compound in Ethyl Acetate (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (m/z 40-400) Ionize->Detect Process Generate Mass Spectrum Detect->Process

Figure 1: General workflow for GC-MS analysis of this compound.

Spectral Data and Interpretation

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]⁺) at m/z 256 is often of low abundance due to the molecule's propensity to fragment readily.[1]

m/z ValueProposed Fragment IonIdentityRelative Abundance
256[C₁₆H₁₆O₃]⁺Molecular IonLow
183[(C₆H₅)₂C(OH)]⁺Diphenylhydroxymethyl cationHigh
105[C₆H₅CO]⁺Benzoyl cationHigh (Often Base Peak)
77[C₆H₅]⁺Phenyl cationMedium

Fragmentation Pathway:

The fragmentation of this compound is driven by the formation of stable carbocations. The primary cleavage event is the loss of the ethoxycarbonyl radical (•COOC₂H₅, 73 Da) or a related stable neutral molecule, which is not directly observed. A more prominent pathway involves the cleavage of the C-C bond adjacent to the ester, leading to the formation of the highly stable benzoyl cation.

  • Formation of m/z 183: This fragment arises from the loss of the ethoxycarbonyl group and rearrangement.

  • Formation of m/z 105 (Base Peak): The most favorable fragmentation is the cleavage between the quaternary carbon and the carbonyl carbon, resulting in the loss of an ethoxy radical (•OC₂H₅, 45 Da) and subsequent formation of the resonance-stabilized benzoyl cation at m/z 105.[1] This is a characteristic fragmentation for esters of this type.

  • Formation of m/z 77: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO, 28 Da) molecule, yielding the phenyl cation at m/z 77.[1]

MS_Fragmentation M [C₆H₅-C(OH)(C₆H₅)-COOC₂H₅]⁺ m/z = 256 F183 [(C₆H₅)₂C(OH)]⁺ m/z = 183 M->F183 - •COOC₂H₅ F105 [C₆H₅CO]⁺ m/z = 105 (Base Peak) F183->F105 - C₆H₅• F77 [C₆H₅]⁺ m/z = 77 F105->F77 - CO

Figure 2: Proposed major fragmentation pathway of this compound under EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: The protocol ensures the sample is properly dissolved and free of particulate matter, which can degrade spectral quality. Deuterated chloroform (CDCl₃) is a standard solvent that dissolves this compound well and provides a lock signal for the spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

    • Lock and Shim: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep Dissolve 10-20 mg in 0.7 mL CDCl₃/TMS Filter Filter into NMR tube Prep->Filter Insert Insert sample into magnet Filter->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire ¹H & ¹³C Spectra LockShim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate

Figure 3: General workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet (m)10HAromatic protons (2 x C₆H₅)
~4.2Quartet (q)2HMethylene protons (-O-CH₂-CH₃)
~4.0Singlet (s)1HHydroxyl proton (-OH)
~1.2Triplet (t)3HMethyl protons (-O-CH₂-CH₃)
(Data sourced from BenchChem)[2]

Interpretation:

  • Aromatic Region (δ 7.2-7.5): The complex multiplet integrating to 10 protons is characteristic of the ten protons on the two non-equivalent phenyl rings.

  • Ethyl Group (δ 4.2 and 1.2): The ethyl ester group gives rise to two distinct signals. The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, causing them to appear downfield at ~4.2 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons appear upfield at ~1.2 ppm and are split into a triplet by the two neighboring methylene protons.[2]

  • Hydroxyl Proton (δ 4.0): The hydroxyl proton typically appears as a broad singlet.[2] Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm)Carbon Assignment
~175Ester Carbonyl (C=O)
~140Quaternary Aromatic (C-Ar)
~128-130Aromatic CH
~78Quaternary Alcohol (-C(OH)-)
~62Methylene (-O-CH₂-)
~14Methyl (-CH₃)

Interpretation:

  • Carbonyl Carbon (δ ~175): The ester carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (δ ~128-140): The aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbons attached to the central carbon will be at the lower end of this range compared to the protonated aromatic carbons.

  • Quaternary Alcohol Carbon (δ ~78): The carbon atom bonded to the hydroxyl group and the two phenyl rings is expected around 70-80 ppm.

  • Ethyl Group Carbons (δ ~62 and ~14): The methylene carbon (-O-CH₂-) is deshielded by the adjacent oxygen and appears around 62 ppm, while the terminal methyl carbon (-CH₃) is shielded and appears far upfield around 14 ppm.

Figure 4: Structure of this compound with corresponding ¹H and predicted ¹³C NMR assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for analyzing solid samples without extensive preparation.

Rationale: This technique is non-destructive and requires minimal sample, making it highly efficient. It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with the sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the sample spectrum. The instrument will typically co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3500O-H stretchHydroxyl (-OH)Medium, Broad
3100-3000C-H stretch (aromatic)Phenyl ringsMedium
~2980C-H stretch (aliphatic)Ethyl group (-CH₂CH₃)Medium
~1730C=O stretch (ester)Carbonyl (C=O)Strong
1600-1450C=C stretch (in-ring)Phenyl ringsMedium-Strong
~1250-1100C-O stretchEster and AlcoholStrong

Interpretation:

  • O-H Stretch (~3500 cm⁻¹): A broad peak in this region is a clear indication of the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C-H Stretches (3100-2980 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

  • C=O Stretch (~1730 cm⁻¹): A very strong, sharp absorption band around 1730 cm⁻¹ is the most prominent feature of the spectrum and definitively confirms the presence of the ester carbonyl group.

  • C=C Stretches (1600-1450 cm⁻¹): Multiple sharp peaks in this region are characteristic of the carbon-carbon double bond vibrations within the two phenyl rings.

  • C-O Stretches (1250-1100 cm⁻¹): A strong, complex set of bands in this "fingerprint region" corresponds to the C-O stretching vibrations of both the ester and the tertiary alcohol functional groups.

Conclusion

The structural confirmation of this compound is reliably achieved through a multi-technique spectroscopic approach. Mass spectrometry provides key fragmentation data, particularly the formation of the benzoyl cation (m/z 105), which is indicative of the core structure. ¹H NMR spectroscopy offers an unambiguous map of the proton environment, clearly identifying the aromatic, ethyl, and hydroxyl protons. While experimental ¹³C NMR data is not widely available, its predicted spectrum complements the ¹H data. Finally, IR spectroscopy provides a rapid and effective method for confirming the presence of the critical hydroxyl and ester carbonyl functional groups. The combined application of these techniques, guided by the robust protocols outlined herein, provides a self-validating system for the comprehensive characterization of this compound, ensuring the scientific integrity required in research and development.

References

Methodological & Application

Introduction: The Strategic Role of a Versatile Benzhydryl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl Benzilate in Organic Synthesis

This compound (CAS 52182-15-7), also known as Benzilic acid ethyl ester or Ethyl diphenylglycolate, is an organic ester characterized by a distinctive molecular architecture.[1][2] It features a central quaternary carbon atom bonded to two phenyl groups, a hydroxyl group, and an ethyl ester moiety. This unique arrangement, known as a benzhydryl scaffold, imparts significant reactivity and makes this compound a valuable and versatile building block in advanced organic synthesis. Its strategic importance lies in the presence of two key functional groups—a tertiary hydroxyl group and an ester—which can be selectively targeted and transformed to create a diverse array of more complex molecules.[3]

This guide provides an in-depth exploration of this compound's synthesis, key applications, and detailed experimental protocols. It is designed for researchers and professionals in drug development and fine chemical synthesis, offering field-proven insights into the causality behind experimental choices and ensuring the delivery of robust, self-validating methodologies.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 52182-15-7[1]
Molecular Formula C₁₆H₁₆O₃[1][2]
Molecular Weight 256.30 g/mol [1][2]
Appearance White or Colorless to Yellow powder, lump, or clear liquid[2]
Purity >97.0% (GC)[2]
Synonyms Benzilic acid ethyl ester, Ethyl diphenylglycolate[1][3]
Solubility Soluble in organic solvents like methanol; insoluble in water.[4][4]

Spectroscopic data, such as Mass Spectrometry (GC-MS), is available for structural confirmation and purity analysis.[5]

Synthesis of this compound: The Fischer-Speier Esterification

The most common and efficient method for preparing this compound is the Fischer-Speier esterification of benzilic acid with ethanol, catalyzed by a strong acid.[4] This reaction is a classic example of a reversible condensation reaction where the strategic removal of a byproduct (water) is crucial for driving the equilibrium towards the desired product.

Causality Behind the Protocol
  • Acid Catalyst (H₂SO₄): The concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the benzilic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Ethanol: Using a molar excess of ethanol serves two purposes. Firstly, according to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the product side. Secondly, it can also serve as the reaction solvent.

  • Azeotropic Water Removal: The formation of water, a byproduct, can hydrolyze the ester product back to the starting materials, limiting the reaction yield. To prevent this, a Dean-Stark apparatus is employed. Toluene is often used as a co-solvent to form a low-boiling azeotrope with water. As the mixture refluxes, the water-toluene azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers upon cooling. The denser water is collected in the trap, while the lighter toluene overflows back into the reaction flask, effectively and irreversibly removing water and driving the reaction to completion.[4]

  • Work-up Procedure: The post-reaction work-up is designed to isolate and purify the product. Washing with a saturated sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted benzilic acid.[4] A subsequent brine wash removes residual water and inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) to remove trace amounts of water before the solvent is evaporated.

  • Purification: Due to its high boiling point, the final purification of crude this compound is best achieved by vacuum distillation, which allows the compound to distill at a lower temperature, preventing thermal decomposition.[4]

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification R1 Benzilic Acid Setup Assemble Flask with Dean-Stark Apparatus R1->Setup R2 Anhydrous Ethanol R2->Setup R3 Toluene R3->Setup R4 H₂SO₄ (catalyst) R4->Setup Reflux Heat to Reflux (Azeotropic Water Removal) Setup->Reflux Monitor Monitor Water Collection (Reaction Completion) Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Wash1 Wash with H₂O Cool->Wash1 Wash2 Wash with sat. NaHCO₃ (Neutralization) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄) & Filter Wash3->Dry Evap Solvent Removal (Rotary Evaporation) Dry->Evap Distill Vacuum Distillation Evap->Distill Product Pure this compound Distill->Product

Caption: Workflow for Fischer Esterification Synthesis of this compound.

Detailed Protocol: Synthesis of this compound[5]
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add benzilic acid (1.0 eq), anhydrous ethanol (1.2-2.0 eq), and toluene (sufficient to fill the flask and Dean-Stark trap).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water no longer accumulates.

  • Cooling and Transfer: Once complete, allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Aqueous Work-up: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter the drying agent, and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis: A Precursor to High-Value Molecules

This compound's true utility is demonstrated in its role as a precursor for various pharmaceuticals and fine chemicals.[3] The hydroxyl and ester groups are handles for diverse chemical transformations.

G EB This compound P1 Oxaprozin Intermediate (Anti-inflammatory) EB->P1 Reaction with aryl precursor P2 Tropenziline Bromide Intermediate (Antispasmodic) EB->P2 Reaction with tropine derivative P3 1-Methyl-4-piperidyl Diphenyl Glycolate EB->P3 C1 Benzoylformic Acid (via Oxidation) EB->C1 C2 Ethyl Diphenylchloroacetate (via Nucleophilic Substitution) EB->C2 C3 1,1-Diphenylethane-1,2-diol (via Reduction) EB->C3

Caption: this compound as a central precursor in synthesis pathways.

Precursor to Pharmaceutical Agents

This compound is a documented starting material for several active pharmaceutical ingredients (APIs).[3]

  • Oxaprozin: This non-steroidal anti-inflammatory drug (NSAID) can be synthesized using intermediates derived from this compound. The benzhydryl moiety forms a core part of the final drug structure.

  • Tropenziline Bromide: An antispasmodic and anticholinergic agent, its synthesis involves the transesterification of this compound with a suitable amino alcohol, highlighting the reactivity of the ester group.[3]

Synthesis of Benzoylformic Acid

This compound serves as an intermediate in the preparation of Benzoylformic acid.[1] This transformation involves the oxidation of the secondary alcohol functionality within the this compound molecule.

Hydrolysis to Benzilic Acid

The ester group can be readily hydrolyzed under basic conditions (saponification) to yield benzilic acid. This reaction is essentially the reverse of its synthesis.

  • Mechanism Insight: The reaction is base-promoted, not base-catalyzed, because the hydroxide ion is consumed.[6] It proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the basic ethoxide ion drives the reaction to completion, forming the carboxylate salt. Acidification in a separate step is required to obtain the neutral carboxylic acid.

Protocol: Base-Promoted Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2.0 M, 2-3 eq).

  • Reflux: Add a few anti-bumping granules and heat the mixture under reflux until the oily drops of the ester have disappeared (typically 45-60 minutes), indicating the completion of the hydrolysis.[7]

  • Cooling and Acidification: Allow the apparatus to cool to room temperature. Transfer the reaction mixture to a beaker and cool it further in an ice bath.

  • Precipitation: Slowly, and with stirring, add concentrated hydrochloric acid to the solution. Benzoic acid, being only slightly soluble in cold water, will precipitate out.[7] Continue adding acid until the solution is acidic to litmus paper and no further precipitation is observed.

  • Isolation: Collect the white precipitate of benzilic acid by vacuum filtration, washing the solid with a small amount of cold water to remove inorganic salts.

  • Purification: The crude benzilic acid can be further purified by recrystallization from hot water.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves to prevent skin exposure, and a lab coat.[8][9]

  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to avoid inhalation of any vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] It should be protected from light and air.[8]

  • First Aid:

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.[8][10]

References

Application Notes and Protocols: Ethyl Benzilate as a Versatile Starting Material in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl Benzilate in Modern Synthesis

This compound (also known as Benzilic Acid Ethyl Ester or Ethyl diphenylglycolate) is a valuable and versatile starting material in organic synthesis.[1][2][3] Its structure, featuring a tertiary alcohol, a sterically hindered ester, and two phenyl rings, provides a unique platform for a variety of chemical transformations. These characteristics make it a key intermediate in the preparation of a range of compounds, from fundamental chemical building blocks to complex active pharmaceutical ingredients (APIs).[2][4] This guide provides detailed application notes and robust protocols for several key synthetic transformations starting from this compound, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design.

Table 1: Physicochemical Properties of this compound [1][5]

PropertyValue
CAS Number 52182-15-7
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White or colorless to yellow powder or liquid
Purity >97.0% (GC)

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood.[7]

Core Synthetic Applications and Protocols

This section details several key synthetic transformations of this compound, providing both the theoretical background and step-by-step protocols.

Hydrolysis to Benzilic Acid: A Classic Transformation

The hydrolysis of the ethyl ester group in this compound to a carboxylic acid yields benzilic acid, a foundational molecule for further synthesis. This transformation can be achieved under either acidic or basic conditions. The base-catalyzed hydrolysis (saponification) is generally preferred due to its irreversibility and typically higher yields.[8][9]

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion.[8]

G cluster_0 Saponification of this compound EB This compound TI Tetrahedral Intermediate EB->TI Nucleophilic Attack OH OH⁻ (base) Salt Benzilate Salt TI->Salt Elimination of EtO⁻ BA Benzilic Acid EtOH Ethanol H3O H₃O⁺ (acid workup) Salt->BA Protonation

Caption: Workflow for the saponification of this compound.

Experimental Protocol: Synthesis of Benzilic Acid

  • Materials: this compound, potassium hydroxide (KOH), ethanol (95%), water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in 50 mL of 95% ethanol.

    • In a separate beaker, dissolve 5.0 g of potassium hydroxide in 10 mL of water.

    • Add the potassium hydroxide solution to the this compound solution.

    • Heat the mixture to reflux for 1 hour, or until the reaction is complete (monitor by TLC).[10][11]

    • After cooling to room temperature, transfer the reaction mixture to a beaker containing 100 mL of water.

    • Acidify the solution by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2.[10]

    • The benzilic acid will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from hot water to obtain pure benzilic acid.[12]

Transesterification: Gateway to Anticholinergic Agents

This compound is a key precursor in the synthesis of several anticholinergic drugs, which function by blocking the action of acetylcholine at muscarinic receptors.[4] The core reaction is a transesterification, where the ethyl group of the ester is exchanged for a more complex amino alcohol.[4]

Illustrative Synthesis: 3-Quinuclidinyl Benzilate (QNB)

QNB is a potent muscarinic antagonist. Its synthesis from this compound involves a transesterification reaction with 3-quinuclidinol, typically catalyzed by a base like sodium metal or sodium ethoxide.

G cluster_workflow QNB Synthesis Workflow EB This compound Cat Catalyst (Na or NaOEt) EB->Cat Q 3-Quinuclidinol Q->Cat Solv Anhydrous Solvent (e.g., Toluene) Cat->Solv Heat Heat (Reflux) Solv->Heat QNB 3-Quinuclidinyl Benzilate (QNB) Heat->QNB EtOH Ethanol (byproduct, removed) Heat->EtOH

Caption: Experimental workflow for the synthesis of QNB.

Experimental Protocol: Synthesis of 3-Quinuclidinyl Benzilate (QNB)

  • Materials: this compound, 3-quinuclidinol, sodium metal (or sodium ethoxide), anhydrous toluene.

  • Procedure:

    • Set up a reaction vessel with a reflux condenser and a distillation head to remove the ethanol byproduct.

    • In the reaction vessel, dissolve this compound and 3-quinuclidinol in anhydrous toluene.

    • Carefully add a catalytic amount of sodium metal or sodium ethoxide to the solution.

    • Heat the reaction mixture to reflux. The ethanol formed during the reaction will be removed by distillation, driving the equilibrium towards the product.[4]

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • After completion, cool the mixture and wash with water to remove the catalyst.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

A similar protocol can be followed for the synthesis of other anticholinergic agents like N-Ethyl-3-piperidyl benzilate by substituting 3-quinuclidinol with N-ethyl-3-hydroxypiperidine.[13]

Grignard Reaction: Formation of Tertiary Alcohols

The reaction of this compound with Grignard reagents provides a powerful method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols. Due to the ester functionality, two equivalents of the Grignard reagent are required.[14][15]

Mechanism of Grignard Reaction with an Ester:

The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. An acidic workup then protonates the alkoxide to yield the final tertiary alcohol.[16]

Experimental Protocol: Synthesis of 1,1,2,2-Tetraphenylethanol

  • Materials: this compound, magnesium turnings, bromobenzene, anhydrous diethyl ether, hydrochloric acid.

  • Procedure:

    • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.[14]

    • In a separate flask, dissolve this compound in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath and slowly add the this compound solution dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by carefully pouring it over a mixture of ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triphenylmethanol by recrystallization.

Table 2: Summary of Synthetic Transformations

Starting MaterialReagentsProductApplication
This compound1. KOH, Ethanol/H₂O2. HClBenzilic AcidPrecursor for further synthesis
This compound3-Quinuclidinol, Na3-Quinuclidinyl Benzilate (QNB)Potent anticholinergic agent
This compoundPhenylmagnesium Bromide (2 eq.)1,1,2,2-TetraphenylethanolTertiary alcohol synthesis
Potential Applications in Phenothiazine Synthesis

Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities, including antipsychotic and antimicrobial properties. While direct synthesis from this compound is not commonly reported, derivatives of benzilic acid (obtained from this compound hydrolysis) could potentially be used in the synthesis of novel phenothiazine derivatives. For instance, the carboxylic acid group of benzilic acid could be transformed into other functional groups that can then be incorporated into the phenothiazine scaffold. This represents an area for further research and development.

Analytical Methods for Reaction Monitoring

Effective monitoring of the described reactions is crucial for optimizing yields and ensuring product purity. A variety of analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC): Useful for quantitative analysis of volatile compounds like this compound and some of its products.[17]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of compounds, particularly for non-volatile products like benzilic acid and anticholinergic agents.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the starting materials, intermediates, and final products, confirming their identity and purity.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds, further confirming their identity.[19]

Conclusion

This compound is a highly valuable and versatile starting material with significant applications in the synthesis of pharmaceuticals and other fine chemicals. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis. By understanding the underlying chemical principles and employing robust experimental techniques, the full potential of this compound as a synthetic precursor can be realized.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl benzilate (C₁₆H₁₆O₃), also known as ethyl diphenylglycolate, is a significant chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure, purity, and stability are critical factors that influence the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization. This document provides detailed application notes and protocols for the analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein encompass a range of modern analytical techniques to ensure a thorough understanding of the compound's identity, purity, and stability profile.

Physicochemical Properties of this compound:

PropertyValueReference(s)
CAS Number 52182-15-7[1][2]
Molecular Formula C₁₆H₁₆O₃[1][2]
Molecular Weight 256.30 g/mol [1][2]
Appearance White or Colorless to Yellow powder to lump to clear liquid[3]
Melting Point 29 °C[4]
Boiling Point 192-194°C at 12mm Hg[4]
Solubility Soluble in methanol, insoluble in water. Miscible with most organic solvents.[5]

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the unambiguous identification of this compound.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[6]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.[6]

  • Acquisition: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[6]

Data Interpretation:

The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the presence of the ethyl group, the two phenyl rings, and the hydroxyl and ester functionalities. A comparison with reference spectra is crucial for definitive identification.

B. Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Protocol for FTIR Analysis:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Place the prepared sample in the FTIR spectrometer.

  • Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretch, and the aromatic C-H and C=C stretches of the phenyl rings.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of semi-volatile compounds like this compound.[7]

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.[7]

  • Instrumentation: Inject the sample solution into the GC-MS system.

  • Chromatographic Separation: Program the GC oven temperature to ramp from a lower initial temperature to a higher final temperature to separate this compound from any impurities. A polar capillary column is often used for this separation.[8]

  • Ionization: As the compound elutes from the GC column, it is ionized in the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.[6]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.[6]

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (256.3 g/mol ).[9] The fragmentation pattern provides additional structural information.

II. Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.

A. Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile and thermally stable compounds.[7]

Protocol for GC-FID Purity Analysis:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.[7]

  • Standard Preparation: Prepare a series of calibration standards of a certified this compound reference standard to cover the expected concentration range.[7]

  • Instrumentation and Conditions:

    • Column: A suitable capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 280 °C.

    • Oven Program: A temperature gradient program to ensure good separation of the main peak from any impurities.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample and standard solutions into the GC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

B. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a versatile technique for the analysis of a wide range of compounds, including this compound.[10]

Protocol for RP-HPLC Purity Analysis:

  • Sample and Standard Preparation: Prepare solutions of the sample and a reference standard in the mobile phase or a compatible solvent.[10] Filter the solutions through a 0.45 µm syringe filter before injection.[10]

  • Instrumentation and Conditions:

    • Column: A C18 column is commonly used for the separation of non-polar compounds like this compound.[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water.[10] The exact ratio should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.[10]

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm).[10]

    • Injection Volume: Typically 10 µL.[10]

  • Analysis and Quantification: Inject the solutions and determine the purity using either the area percent method or a calibration curve.

III. Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.[11]

A. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting point and glass transition temperature.[12]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 3-5 mg) into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting point of this compound.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[11]

Protocol for TGA Analysis:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA pan.

  • Instrumentation: Place the pan in the TGA furnace.

  • Analysis: Heat the sample at a controlled rate under an inert or oxidative atmosphere.

  • Data Interpretation: The TGA curve will show the temperature at which the sample begins to decompose, indicated by a loss in mass.[13]

IV. Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. These studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14]

Protocol for Stability Study:

  • Batch Selection: Use at least three batches of the drug substance for the stability study.[14]

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging for storage and distribution.[14] The samples should be stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[14]

  • Testing Frequency: Test the samples at specified time intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][16] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]

  • Analytical Methods: At each time point, analyze the samples for appearance, purity (using a stability-indicating chromatographic method), and any other critical quality attributes.

  • Stress Testing: Conduct stress testing on a single batch to evaluate the intrinsic stability of the molecule. This should include exposure to heat (in 10°C increments above the accelerated temperature), humidity, oxidation, and photolysis.[15] The susceptibility to hydrolysis across a range of pH values should also be assessed.[15]

V. Visualizations and Workflows

Experimental Workflow for Complete Characterization of this compound:

G cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Thermal Properties cluster_4 Stability Assessment Sample This compound Sample Physicochemical Physicochemical Properties (Appearance, Solubility) Sample->Physicochemical NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry (GC-MS) GC Gas Chromatography (GC-FID) HPLC HPLC (RP-HPLC, UV) DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Stability Stability Testing (ICH Guidelines) Physicochemical->NMR NMR->IR FinalReport Comprehensive Characterization Report IR->MS MS->GC MS->FinalReport GC->HPLC HPLC->DSC HPLC->FinalReport DSC->TGA TGA->Stability TGA->FinalReport Stability->FinalReport

Caption: Workflow for the comprehensive characterization of this compound.

Decision Logic for Chromatographic Method Selection:

G Start Start: Purity Analysis of This compound Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Volatility Is the compound volatile? Thermal_Stability->Volatility Yes HPLC_Method Use High-Performance Liquid Chromatography (HPLC) Thermal_Stability->HPLC_Method No GC_Method Use Gas Chromatography (GC-FID or GC-MS) Volatility->GC_Method Yes Volatility->HPLC_Method No End End GC_Method->End HPLC_Method->End

References

Application Notes and Protocols for the GC-MS Analysis of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl Benzilate Analysis

This compound (C₁₆H₁₆O₃), also known as benzilic acid ethyl ester, is a significant chemical intermediate in the synthesis of various compounds.[1][2][3] Its accurate identification and quantification are crucial in diverse fields, ranging from pharmaceutical development to monitoring chemical warfare agent precursors, as it is a precursor to the incapacitating agent 3-Quinuclidinyl benzilate (BZ).[4][5][6][7] Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the analysis of semi-volatile compounds like this compound.[8][9]

This comprehensive guide provides detailed application notes and robust protocols for the GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Core Principles: Why GC-MS for this compound?

The choice of GC-MS for analyzing this compound is predicated on the compound's physicochemical properties. With a molecular weight of 256.30 g/mol and a structure amenable to volatilization, it is an ideal candidate for gas chromatography.[1][2] The mass spectrometer provides definitive identification by generating a unique fragmentation pattern, akin to a chemical fingerprint.

Gas Chromatography (GC): The GC component separates this compound from other components in a sample matrix. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.[9][10] For this compound, a non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is typically effective.[11]

Mass Spectrometry (MS): Following separation by the GC, the eluted this compound molecules enter the mass spectrometer's ion source. In the most common configuration, Electron Ionization (EI) is employed, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[12] These fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that is characteristic of the parent molecule.[13]

Experimental Workflow: A Visual Guide

The analytical process for this compound using GC-MS follows a logical sequence, from sample acquisition to data interpretation. This workflow is designed to minimize contamination and maximize analytical accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., soil, water, reaction mixture) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution (in a suitable solvent) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum LibrarySearch Library Matching (e.g., NIST) Spectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

Detailed Protocols: From Sample to Spectrum

The following protocols provide a comprehensive framework for the analysis of this compound. It is imperative to note that specific parameters may require optimization based on the instrumentation and sample matrix.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

Proper sample preparation is paramount to achieving reliable results. The goal is to isolate and concentrate this compound while removing interfering matrix components.[8][10][14]

1.1. Reagents and Materials:

  • Solvents (HPLC or GC grade): Dichloromethane, Hexane, Ethyl Acetate, Methanol[15]

  • Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, separatory funnels, vials with PTFE-lined caps[10][15]

  • Solid Phase Extraction (SPE) cartridges (if required)[8][10]

  • Nitrogen evaporator[16]

1.2. Liquid-Liquid Extraction (LLE) for Aqueous Samples: This technique is suitable for extracting this compound from water or aqueous solutions.[10][14]

  • Measure a known volume of the aqueous sample into a separatory funnel.

  • Add an appropriate volume of a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.[16]

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).[16]

1.3. Solid Phase Extraction (SPE) for Complex Matrices: SPE is a powerful technique for cleaning up complex samples like soil extracts or biological fluids.[8][10]

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a stronger solvent.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Part 2: GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of this compound. These should be considered a starting point and may require optimization.

Parameter Value Rationale
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column provides good separation for semi-volatile aromatic compounds.[11]
Carrier GasHelium (99.999% purity)An inert gas is required for the mobile phase.[9]
Flow Rate1.0 mL/min (constant flow)A standard flow rate for optimal separation and peak shape.[12]
Inlet Temperature250 °CEnsures complete volatilization of this compound without thermal degradation.[12]
Injection Volume1 µLA typical injection volume to avoid column overloading.[15]
Split Ratio20:1 to 50:1A split injection is used for samples with a relatively high concentration to prevent detector saturation.[11]
Oven ProgramInitial: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for generating reproducible fragmentation patterns.[12]
Electron Energy70 eVThe standard energy for creating a consistent and extensive fragmentation library.[12]
Ion Source Temp.230 °CPrevents condensation of the analyte in the ion source.[12]
Quadrupole Temp.150 °CMaintains a stable environment for mass filtering.[12]
Mass Scan Range40-350 amuCovers the molecular ion and expected fragment ions of this compound.[12]
Solvent Delay3-5 minutesPrevents the solvent peak from damaging the detector filament.[12]

Data Interpretation: Decoding the Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion peak ([M]⁺) at m/z 256 is often of low abundance or absent due to the molecule's propensity to fragment.[12]

Expected Fragmentation Pattern:

The fragmentation of this compound is analogous to that of similar benzilate esters, such as mthis compound.[12] The primary fragmentation pathways involve the cleavage of bonds adjacent to the ester and hydroxyl groups, leading to the formation of stable carbocations.

  • m/z 183: This is often the base peak and corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) and a hydroxyl radical (•OH, 17 Da), or the loss of the carboethoxy group (•COOCH₂CH₃, 73 Da) to form the stable diphenylketene radical cation. A prominent peak at m/z 183 is characteristic of the benzilate structure.[12]

  • m/z 105: This significant fragment is the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the C-C bond between the quaternary carbon and one of the phenyl groups.[12][13]

  • m/z 77: This fragment corresponds to the phenyl cation ([C₆H₅]⁺), arising from the loss of a carbonyl group (CO) from the benzoyl cation (m/z 105).[12][13]

Library Matching: The acquired mass spectrum should be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.[17][18][19]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented:

  • Method Blank: An analysis of the solvent used for sample preparation to ensure it is free from contamination.

  • Calibration Curve: A series of standards of known concentrations should be analyzed to establish a linear relationship between concentration and instrument response for quantification.

  • Internal Standard: The use of an internal standard, a compound with similar chemical properties to this compound but a different retention time, can correct for variations in injection volume and instrument response.

  • Spiked Samples: A known amount of this compound should be added to a blank sample matrix and analyzed to determine the recovery of the extraction method.

By adhering to these protocols and quality control measures, researchers can confidently and accurately analyze this compound using GC-MS, contributing to the integrity and reliability of their scientific endeavors.

References

Application Note: Characterization of Ethyl Benzilate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Ethyl Benzilate

This compound (C₁₆H₁₆O₃), also known as ethyl 2-hydroxy-2,2-diphenylacetate, is an organic ester of significant interest in chemical synthesis and pharmaceutical development.[1][2] It serves as a key intermediate in the preparation of various compounds.[1] Structurally, it features a tertiary hydroxyl group, an ester functional group, and two phenyl rings. This unique combination of functional groups makes infrared (IR) spectroscopy an exceptionally powerful and rapid analytical technique for its characterization.[3]

IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds (stretching and bending) at specific frequencies.[3] The resulting spectrum is a unique molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups. For researchers and quality control professionals, FTIR spectroscopy is an indispensable tool for confirming the identity of this compound, assessing its purity, and monitoring the progress of reactions in which it is a reactant or product.

This technical guide provides a comprehensive protocol for the analysis of this compound using FTIR spectroscopy, detailing spectral interpretation, sample preparation, and data acquisition methodologies.

Foundational Principles: Interpreting the this compound Spectrum

The molecular structure of this compound dictates its characteristic IR spectrum. The primary functional groups—hydroxyl (-OH), ester (C=O and C-O), and aromatic rings (C=C and C-H)—each produce distinct and identifiable absorption bands.[4] The ester group, in particular, gives rise to a memorable pattern of strong absorptions due to its carbonyl (C=O) and two carbon-oxygen single bonds (C-O), a pattern sometimes referred to as the "Rule of Three".[5]

Key Vibrational Modes and Absorption Bands

The infrared spectrum of this compound is dominated by several strong, characteristic absorption bands. The precise wavenumbers can vary slightly based on the sample's physical state and the chosen analytical method (e.g., ATR, KBr pellet).[4]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale for Assignment
~3500O-H StretchTertiary Hydroxyl (-OH)Medium, BroadThe broadness is due to intermolecular hydrogen bonding. This peak's presence is a key confirmation of the hydroxyl group, distinguishing it from non-hydroxylated esters.
3100-3000C-H Stretch (sp²)Aromatic C-H (Phenyl rings)MediumAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in aromatic rings.[6]
3000-2850C-H Stretch (sp³)Aliphatic C-H (Ethyl group)MediumThese bands, appearing just below 3000 cm⁻¹, correspond to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- and -CH₃ groups.[7]
~1730 C=O Stretch Ester Carbonyl Strong, Sharp This is typically the most intense and prominent peak in the spectrum, resulting from the large change in dipole moment during the C=O bond stretch. Its position is characteristic of a saturated ester.[5][8]
1600-1450C=C Stretch (in-ring)Phenyl RingsMedium to WeakAromatic rings exhibit several skeletal vibrations in this region. These bands confirm the presence of the phenyl groups.
~1250 & ~1100C-O StretchesEster LinkageStrongEsters possess two characteristic C-O single bond stretches: an asymmetric stretch (higher frequency, ~1250 cm⁻¹) and a symmetric stretch (lower frequency, ~1100 cm⁻¹). These, along with the C=O stretch, confirm the ester group.[5]

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on proper sample preparation and instrument setup.[3] this compound may exist as a solid or a clear liquid, making it amenable to analysis by Attenuated Total Reflectance (ATR) or the KBr pellet method.[9]

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound may cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), protective gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Instrument Setup and Background Collection

A clean and stable instrument environment is paramount for accurate analysis.

  • Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Parameter Setup: For routine analysis, the following parameters are recommended.[3]

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (signal averaging improves the signal-to-noise ratio).

  • Background Spectrum: Always acquire a background spectrum immediately before running the sample.[3] This measurement accounts for any signals from the atmosphere (CO₂, H₂O) and the sample interface (e.g., the ATR crystal) and is automatically subtracted from the sample spectrum.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is the preferred method for its speed and minimal sample preparation.[4]

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Acquisition: With the clean, empty crystal in place, acquire the background spectrum using the parameters defined in section 3.2.

  • Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If solid, use a spatula to apply a small amount of powder; if liquid, use a pipette to apply one drop.

  • Pressure Application: Engage the pressure clamp to press the sample firmly against the crystal.[4] Consistent and even pressure is crucial for creating good contact and obtaining a high-quality, reproducible spectrum.

  • Spectral Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio it against the collected background.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip with a solvent-moistened wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method is used for solid samples and involves dispersing the analyte in a matrix of IR-transparent KBr.[4]

Methodology:

  • Moisture Removal: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove adsorbed water, which would otherwise introduce a large O-H band into the spectrum.[4] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of solid this compound into a fine, consistent powder.

  • Mixing: Add ~100-200 mg of the dried KBr to the mortar. Gently mix with the sample, then grind the mixture thoroughly until it is a homogenous, fine powder. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Pressing: Transfer the powder to a pellet press die. Place the die under vacuum to remove trapped air and apply pressure (typically 7-10 tons) for several minutes according to the press manufacturer's instructions.

  • Pellet Inspection: A high-quality pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate insufficient grinding, uneven mixing, or excessive sample concentration.

  • Spectral Acquisition: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum. Use an empty pellet holder or the open beam for the background scan.

Workflow for Spectroscopic Analysis

The logical process from sample handling to final data interpretation is crucial for reliable results. The following workflow ensures a systematic approach to the FTIR analysis of this compound.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Reporting Sample Receive & Inspect This compound Sample Prep_Choice Select Method (ATR or KBr) Sample->Prep_Choice ATR ATR Protocol: 1. Clean Crystal 2. Apply Sample 3. Apply Pressure Prep_Choice->ATR Liquid or Rapid Solid KBr KBr Protocol: 1. Grind Sample 2. Mix with KBr 3. Press Pellet Prep_Choice->KBr Solid (Traditional) Background Acquire Background Spectrum (Air/KBr) ATR->Background KBr->Background SampleScan Acquire Sample Spectrum Background->SampleScan Processing Process Spectrum: - Background Correction - Baseline Correction SampleScan->Processing Interpretation Interpret Spectrum: - Identify Key Bands (O-H, C=O, C-O, etc.) Processing->Interpretation Report Generate Report: - Spectrum Plot - Peak Table - Conclusion Interpretation->Report

Caption: Workflow for the FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a definitive and efficient technique for the structural characterization of this compound. By identifying the characteristic vibrational bands of its hydroxyl, ester carbonyl, ester C-O, and aromatic functional groups, researchers can rapidly confirm the compound's identity and purity. The protocols outlined in this document, particularly the modern ATR-FTIR method, provide a reliable framework for obtaining high-quality, reproducible spectra. Adherence to proper sample handling and data acquisition procedures ensures the integrity of the analysis, making FTIR an essential tool in both synthetic chemistry and pharmaceutical quality control environments.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl benzilate. The method is designed for researchers, scientists, and professionals in drug development and quality control. The developed protocol demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for routine analysis and stability studies of this compound. The method effectively separates this compound from its degradation products generated under various stress conditions, thereby ensuring the reliability of the analytical results.

Introduction

This compound (ethyl 2-hydroxy-2,2-diphenylacetate) is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a tertiary alcohol and an ester functional group, makes it susceptible to degradation via hydrolysis and other pathways. Therefore, a validated, stability-indicating analytical method is crucial for the accurate quantification of this compound in the presence of its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolving power and sensitivity.[2]

This application note details the development and validation of a simple, isocratic RP-HPLC method for the analysis of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind the selection of chromatographic conditions and the validation parameters is discussed to provide a comprehensive understanding of the method's development.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) was selected for its proven efficacy in separating compounds with moderate polarity like this compound.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (>99% purity)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The chromatographic conditions were optimized to achieve a good peak shape, resolution, and a reasonable run time. A mobile phase consisting of acetonitrile and water provides a suitable polarity for the elution of this compound. The addition of a small amount of phosphoric acid helps to sharpen the peak and ensure consistent retention times by controlling the silanol activity of the stationary phase.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Rationale for Wavelength Selection: The UV spectrum of benzilate esters typically shows significant absorbance in the lower UV region. A detection wavelength of 220 nm was chosen to ensure high sensitivity for this compound.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile. This compound is soluble in organic solvents like acetonitrile and methanol.[5]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo matrix and the percentage recovery was calculated.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision

Method Precision (Repeatability): The repeatability of the method was assessed by performing six replicate analyses of a 50 µg/mL this compound standard solution on the same day.

Intermediate Precision: The intermediate precision was evaluated by analyzing the same sample on a different day with a different analyst.

Precision% RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 1.5%
Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6] A stock solution of this compound was subjected to various stress conditions to induce degradation. Esters are generally susceptible to hydrolysis under acidic and basic conditions.[7]

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept at 105°C for 24 hours.

  • Photolytic Degradation: The stock solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed significant degradation under acidic and basic conditions, with minor degradation under oxidative and photolytic stress. The method was able to successfully separate the main peak of this compound from all the degradation product peaks, confirming the specificity and stability-indicating nature of the method.

Workflow and Diagrams

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific, making it a valuable tool for quality control and stability assessment in pharmaceutical development. The comprehensive validation and forced degradation studies confirm the reliability of the method for its intended purpose.

References

The Strategic Role of Ethyl Benzilate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of ethyl benzilate as a pivotal precursor in the synthesis of various pharmaceutical agents. With full editorial control, this document moves beyond rigid templates to provide a nuanced and practical understanding of the chemical causality behind synthetic strategies, ensuring both scientific integrity and field-proven insights.

Introduction: The Versatility of the Benzilate Moiety

This compound, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is an ester of benzilic acid.[1][2] Its chemical structure, featuring a tertiary alcohol and a bulky diphenyl moiety, makes it a valuable intermediate in organic synthesis. The reactivity of the ester group, particularly its susceptibility to transesterification, allows for the introduction of diverse functional groups, leading to the creation of a range of active pharmaceutical ingredients (APIs). Many compounds derived from benzilate esters exhibit significant anticholinergic activity, acting as muscarinic receptor antagonists.[1] This guide will delve into the practical applications of this compound in the synthesis of key anticholinergic drugs, providing detailed protocols and an understanding of the underlying chemical principles.

Core Synthetic Strategy: Transesterification of this compound

The primary synthetic route leveraging this compound is the transesterification reaction. This process involves the exchange of the ethyl group of the ester with a more complex alcohol, typically an amino alcohol, to generate the desired pharmaceutical compound. The reaction is generally base-catalyzed, with common catalysts including sodium methoxide, sodium ethoxide, or metallic sodium.[2][3][4] The choice of catalyst and reaction conditions is critical for achieving high yields and purity.

Below is a generalized workflow for the transesterification of this compound:

Transesterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl_Benzilate This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) Ethyl_Benzilate->Reaction_Vessel Amino_Alcohol Amino Alcohol Amino_Alcohol->Reaction_Vessel Quenching Quenching (e.g., Water, Acid) Reaction_Vessel->Quenching Reaction Completion Catalyst Base Catalyst (e.g., NaOMe, NaOEt, Na) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, Heptane) Solvent->Reaction_Vessel Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Final_Product Final Pharmaceutical Product Purification->Final_Product

Caption: Generalized workflow for the synthesis of pharmaceuticals via transesterification of this compound.

Application in the Synthesis of Anticholinergic Drugs

This compound serves as a key starting material for a variety of anticholinergic agents. These drugs function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to therapeutic effects in conditions such as gastrointestinal disorders, overactive bladder, and as antidotes to certain types of poisoning.

Synthesis of Benactyzine

Benactyzine is an anticholinergic drug that has been used as an antidepressant and anxiolytic.[5] It is the 2-(diethylamino)ethyl ester of benzilic acid.

Reaction Scheme:

Caption: Synthesis of Benactyzine from this compound.

Detailed Protocol: Synthesis of Benactyzine via Transesterification

This protocol is a representative procedure based on established transesterification principles for benzilate esters.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound256.3025.6 g0.10
2-(Diethylamino)ethanol117.1912.9 g0.11
Sodium Ethoxide68.051.36 g0.02
Anhydrous Toluene-200 mL-
1 M Hydrochloric Acid-As needed-
2 M Sodium Hydroxide-As needed-
Diethyl Ether-For extraction-
Anhydrous Magnesium Sulfate-For drying-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Charging Reactants: this compound (25.6 g, 0.10 mol) and anhydrous toluene (200 mL) are added to the flask. The mixture is stirred until the this compound is completely dissolved.

  • Addition of Amino Alcohol and Catalyst: 2-(Diethylamino)ethanol (12.9 g, 0.11 mol) is added to the solution, followed by the cautious addition of sodium ethoxide (1.36 g, 0.02 mol). The use of a slight excess of the more volatile amino alcohol and a catalytic amount of base drives the reaction towards the product.[4]

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with continuous stirring. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with UV light or iodine vapor.[6] The reaction is typically complete within 4-6 hours.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is washed with water (2 x 100 mL) to remove the catalyst and unreacted amino alcohol.

    • The organic layer is then extracted with 1 M hydrochloric acid (2 x 100 mL). The product, being basic, will move into the aqueous acidic layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • The acidic aqueous layers are combined and washed with diethyl ether (50 mL) to remove any remaining neutral impurities.

    • The aqueous layer is then cooled in an ice bath and made alkaline (pH ~10-11) by the slow addition of 2 M sodium hydroxide. This will precipitate the free base of benactyzine.

  • Isolation and Purification:

    • The precipitated product is extracted with diethyl ether (3 x 100 mL).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude benactyzine.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or hexane.[7]

Analytical Monitoring:

The progress of the synthesis can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and a suitable buffer (e.g., PIC B-7 reagent) allows for the separation and quantification of the starting material (this compound) and the product (benactyzine).[8]

ParameterValue
Column µBondapak C18
Mobile Phase 35% Acetonitrile, 65% PIC B-7 reagent
Flow Rate 1.5 mL/min
Detection UV at 254 nm

This method can also separate benactyzine from its potential degradation product, benzilic acid.[8]

Synthesis of 3-Quinuclidinyl Benzilate (QNB)

3-Quinuclidinyl benzilate (QNB) is a potent muscarinic antagonist.[9] Its synthesis from a benzilate ester and 3-quinuclidinol is a well-established procedure. While many documented syntheses start from mthis compound, the protocol is readily adaptable for this compound, with adjustments to the reaction time and temperature to account for the slightly different reactivity.

Reaction Scheme:

Caption: Synthesis of 3-Quinuclidinyl Benzilate from this compound.

Detailed Protocol: Synthesis of 3-Quinuclidinyl Benzilate (QNB)

This protocol is adapted from a patented synthesis method.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound256.3025.6 g0.10
3-Quinuclidinol127.1812.7 g0.10
Sodium Ethoxide68.058.17 g0.12
Anhydrous Toluene-300 mL-
1 N Hydrochloric Acid-250 mL-
Sodium Carbonate Solution-As needed-

Procedure:

  • Reaction Setup: A similar setup to the benactyzine synthesis is used.

  • Charging Reactants: this compound (25.6 g, 0.10 mol), 3-quinuclidinol (12.7 g, 0.10 mol), and sodium ethoxide (8.17 g, 0.12 mol) are added to 300 mL of anhydrous toluene.

  • Reaction: The mixture is heated to reflux, and the ethanol formed during the transesterification is removed by azeotropic distillation with toluene. The reaction is typically complete in about 30 minutes, indicated by the overhead distillate being pure toluene.[2]

  • Work-up:

    • The solution is cooled and extracted with 250 mL of 1 N hydrochloric acid.

    • The acidic extract is then slowly added to a stirred solution of sodium carbonate in water at a temperature of 5 °C to achieve a final pH of 10.5. This controlled precipitation results in a filterable solid.[2]

  • Isolation and Purification:

    • The precipitated solid is collected by filtration, washed with water, and dried to yield 3-quinuclidinyl benzilate.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis, particularly for the production of anticholinergic drugs. The transesterification reaction is a robust and scalable method for introducing the desired amino alcohol moieties. The protocols provided in this guide offer a practical framework for the synthesis and analysis of key pharmaceuticals derived from this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize these important therapeutic agents.

References

Application Note: Protocol for the Esterification to Produce Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl benzilate, a valuable intermediate in the preparation of various active pharmaceutical ingredients (APIs). The primary synthetic route detailed herein is the Fischer-Speier esterification of benzilic acid with ethanol, catalyzed by a strong acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and a framework for self-validating the protocol.

Introduction: The Significance of this compound and Fischer-Speier Esterification

This compound (also known as Benzilic acid ethyl ester or Ethyl diphenylglycolate) is a key organic compound with the molecular formula C₁₆H₁₆O₃.[1][2][3] It serves as a crucial building block in the synthesis of several pharmaceuticals, including the anti-inflammatory drug Oxaprozin and the anti-spasmodic drug Tropenziline Bromide.[4] The purity of this compound is therefore of paramount importance to ensure the quality and safety of the final drug products.

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (benzilic acid) and an alcohol (ethanol) to form an ester (this compound) and water.[5][6][7][8] The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water produced is removed.[7][9] Concentrated sulfuric acid is a commonly used catalyst due to its strong dehydrating properties, which help to shift the equilibrium towards the product side.[5][8][10]

This protocol will detail a robust and reproducible method for the synthesis, purification, and characterization of this compound.

Overall Workflow

The synthesis of this compound can be broken down into three main stages: reaction, workup and purification, and finally, characterization. The following diagram illustrates the overall workflow.

Ethyl_Benzilate_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Characterization Reactants Benzilic Acid + Ethanol Reflux Heating under Reflux Reactants->Reflux Mix Catalyst H₂SO₄ Catalyst->Reflux Catalyze Quenching Quench with Water Reflux->Quenching Cool Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Wash (NaHCO₃) Extraction->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization TLC TLC Analysis Recrystallization->TLC Analyze MP Melting Point TLC->MP Spectroscopy IR & NMR Spectroscopy MP->Spectroscopy

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzilic Acid≥98%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Fisher ScientificUsing anhydrous ethanol is crucial to maximize the yield by shifting the equilibrium.
Sulfuric AcidConcentrated (95-98%)J.T. BakerCaution: Highly corrosive. Handle with extreme care.[11][12][13]
Diethyl EtherACS GradeVWRFor extraction.
Sodium BicarbonateSaturated Aqueous SolutionLabChemFor neutralization.
Anhydrous Sodium SulfateACS GradeEMD MilliporeFor drying the organic layer.
Standard GlasswareRound-bottom flask, reflux condenser, separatory funnel, etc.
Reaction Setup and Procedure
  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzilic acid (10.0 g, 43.8 mmol).

  • Solvent and Catalyst Addition: To the flask, add anhydrous ethanol (100 mL, 1.71 mol). The large excess of ethanol serves to drive the reaction equilibrium towards the product side.[7][9]

  • Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirred mixture. This process is highly exothermic and should be performed in an ice bath to control the temperature. [11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Workup and Purification
  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the cooled reaction mixture into a beaker containing 200 mL of cold water. This will precipitate the crude this compound.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted benzilic acid.[14][15] Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

  • Final Wash: Wash the organic layer with brine (50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound as a solid or oil.

  • Recrystallization: Purify the crude product by recrystallization.[14][16][17][18][19] A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Key Reaction Parameters
ParameterValueRationale
Reactant Ratio (Ethanol:Benzilic Acid)~39:1 (molar)A large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield.[7][9]
CatalystConcentrated H₂SO₄Acts as a strong acid catalyst and a dehydrating agent to remove water, further driving the reaction forward.[5][8]
Reaction TemperatureReflux temperature of ethanol (~78 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time2-3 hoursSufficient time for the reaction to reach equilibrium under the specified conditions.

Characterization and Analysis

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Workflow

Analytical_Workflow Crude_Product Crude this compound TLC_Crude TLC Analysis (Crude) Crude_Product->TLC_Crude Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product TLC_Pure TLC Analysis (Purified) Purified_Product->TLC_Pure MP_Analysis Melting Point Determination Purified_Product->MP_Analysis IR_Analysis IR Spectroscopy Purified_Product->IR_Analysis NMR_Analysis NMR Spectroscopy Purified_Product->NMR_Analysis

Caption: Analytical workflow for this compound.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product.[14]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) can be a good starting point.

  • Visualization: UV light (254 nm)

Melting Point

The melting point of the purified this compound should be determined and compared to the literature value. A sharp melting point close to the literature value is an indicator of high purity.

  • Expected Melting Point: 34-37 °C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Key Peaks:

    • ~3500 cm⁻¹ (O-H stretch, alcohol)

    • ~1730 cm⁻¹ (C=O stretch, ester)[20]

    • ~1250 cm⁻¹ (C-O stretch, ester)[20]

    • ~3050 cm⁻¹ (C-H stretch, aromatic)

    • ~1600, 1490 cm⁻¹ (C=C stretch, aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized this compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.2 (t, 3H, -OCH₂CH₃)

    • δ ~4.2 (q, 2H, -OCH₂CH₃)

    • δ ~5.0 (s, 1H, -OH)

    • δ ~7.2-7.6 (m, 10H, Ar-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~14.0 (-OCH₂CH₃)

    • δ ~62.0 (-OCH₂CH₃)

    • δ ~79.0 (quaternary C-OH)

    • δ ~127-142 (aromatic carbons)

    • δ ~175.0 (C=O, ester)

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent.[11][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][13][21][22] Handle in a well-ventilated fume hood.[21][22] In case of skin contact, immediately wash with copious amounts of water.[11][21]

  • Ethanol and Diethyl Ether: Highly flammable liquids.[22] Keep away from open flames and ignition sources. Use in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Benzilate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving High Purity in Drug Development Intermediates

Welcome to the Technical Support Center for the purification of ethyl benzilate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during its purification by column chromatography. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include unreacted starting materials like benzilic acid, residual solvents from the synthesis, and byproducts from side reactions.[2] If the synthesis involves the esterification of benzilic acid, incomplete reaction is a primary source of this key impurity.[3]

Q2: Why is Thin-Layer Chromatography (TLC) essential before running a column?

A2: TLC is a rapid and solvent-efficient method to determine the optimal mobile phase (eluent) for your column chromatography.[1][4] It allows you to screen various solvent systems to find one that provides good separation between this compound and its impurities.[5][6] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35, which is ideal for column separation.[1]

Q3: What is the best stationary phase for purifying this compound?

A3: For most applications involving small organic molecules like this compound, silica gel is the most common and effective stationary phase.[6][7] Its polar surface interacts with compounds based on their polarity, which is the fundamental principle of normal-phase chromatography.[8][9] Alumina can be an alternative, but silica gel is generally the first choice.[6]

Q4: Can I use a gradient elution for purifying this compound?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[10] This is particularly useful if your crude mixture contains impurities with a wide range of polarities. A gradient can help to first elute non-polar impurities, then your product, and finally more polar impurities, often resulting in a faster and more efficient purification.[5]

Q5: My purified this compound shows a low melting point. What does this indicate?

A5: A depressed and broadened melting point range is a classic sign of impurities.[2] Pure crystalline solids have sharp, well-defined melting points. The presence of contaminants disrupts the crystal lattice, requiring less energy to melt.[2] Further purification is recommended if you observe this.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Poor or No Separation of Spots on TLC and Column

Possible Causes & Solutions

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low.

    • Explanation: In normal-phase chromatography, a highly polar eluent will move all compounds, including your product and impurities, up the TLC plate or through the column very quickly, resulting in poor separation (high Rf values). Conversely, a non-polar eluent may not move any of the compounds significantly (low Rf values).

    • Solution: Systematically test a range of solvent systems using TLC.[4] A common starting point for esters like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][4]

      • If Rf values are too high (spots run to the top), decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).

      • If Rf values are too low (spots remain at the baseline), increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).

  • Compound Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.[11]

    • Explanation: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the decomposition of sensitive molecules.

    • Solution: Test for stability by dissolving your crude product in a solvent, spotting it on a TLC plate, and letting it sit for an hour or two before developing the plate. If new spots appear or the product spot diminishes, decomposition may be occurring.[11] In such cases, you can try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent, or consider using a different stationary phase like neutral alumina.[11]

Problem 2: Product Elutes Very Slowly or Not at All

Possible Causes & Solutions

  • Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the compound from the stationary phase.

    • Explanation: this compound has polar functional groups (ester, hydroxyl) that can interact strongly with the silica gel. If the eluent is not polar enough, it cannot effectively compete for the binding sites on the silica, and the compound will remain adsorbed.[6]

    • Solution: Gradually increase the polarity of your eluent.[11] For example, if you are using 10% ethyl acetate in hexanes, you can switch to 15% or 20%. This is an example of a step-gradient elution.

  • Incorrect Solvent System Used: You may have inadvertently used the wrong solvent or an incorrect mixture.[11]

    • Explanation: A simple mistake in preparing the mobile phase can lead to significant changes in elution behavior.

    • Solution: Double-check the solvents you have used to prepare your mobile phase.[11] If in doubt, prepare a fresh batch and re-run a TLC to confirm the expected Rf value.

Problem 3: Product Comes Off the Column with Impurities (Co-elution)

Possible Causes & Solutions

  • Column Overloading: Too much crude sample has been loaded onto the column.

    • Explanation: Each column has a finite capacity for separation. Overloading the column leads to broad, overlapping bands that cannot be resolved effectively.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading (e.g., 1:100 sample to silica ratio) is recommended.

  • Poorly Packed Column: The presence of cracks, channels, or air bubbles in the stationary phase.

    • Explanation: A well-packed column is crucial for a uniform flow of the mobile phase.[5] Channels or cracks allow the sample to travel down the column unevenly, leading to band broadening and poor separation.[12]

    • Solution: Ensure the column is packed carefully. The "slurry method," where the silica gel is mixed with the initial eluent and poured into the column, is generally reliable for preventing air bubbles.[12] Gently tapping the column as the silica settles can help to create a uniform bed.[1]

  • Sample Applied in Too Much Solvent or a Solvent that is Too Polar:

    • Explanation: The sample should be applied to the column as a narrow, concentrated band.[5] Dissolving the sample in a large volume of solvent, or a solvent more polar than the eluent, will cause the initial band to spread, leading to poor separation from the start.[13]

    • Solution: Dissolve your crude sample in the minimum amount of the eluent or a slightly more polar solvent.[13] For samples with poor solubility in the eluent, the "dry loading" method is highly recommended.[1][13] In this technique, the crude product is dissolved in a volatile solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]

Problem 4: Tailing of Spots on TLC and Column

Possible Causes & Solutions

  • Acidic or Basic Nature of the Compound: The free hydroxyl group in any unreacted benzilic acid impurity can interact strongly with the acidic silanol groups on the silica gel, causing tailing.

    • Explanation: Strong, non-ideal interactions between the analyte and the stationary phase can lead to a non-symmetrical elution profile, or "tailing."

    • Solution: Adding a small amount of a modifier to the mobile phase can often resolve this. For an acidic impurity like benzilic acid, adding a small amount of a slightly more polar, acidic modifier like acetic acid (e.g., 0.1-1%) to the eluent can help to saturate the highly active sites on the silica gel and improve the peak shape.

Experimental Protocols and Data

Protocol 1: Mobile Phase Optimization using TLC
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[14]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., various ratios of ethyl acetate/hexanes). Ensure the solvent level is below the baseline.[1][4]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm), as the aromatic rings in this compound are UV-active.[1][14]

  • Analysis: The ideal mobile phase will give your product (this compound) an Rf value of 0.25-0.35 and show good separation from other spots.[1]

Table 1: Example TLC Data for this compound Purification
Solvent System (Ethyl Acetate:Hexanes)Rf of Benzilic Acid (Impurity)Rf of this compound (Product)Separation (ΔRf)Comments
1:9 (10% EtOAc)0.050.280.23Good starting point for column chromatography.
1:4 (20% EtOAc)0.120.450.33Separation is good, but Rf of product is a bit high.
1:19 (5% EtOAc)0.020.150.13Poor separation and slow elution.
Protocol 2: Column Chromatography (Slurry, Wet-Loading)
  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

  • Packing: Prepare a slurry of silica gel in your chosen eluent (determined by TLC). Pour the slurry into the column and gently tap to ensure even packing. Drain excess solvent until the solvent level is just above the silica bed. Never let the column run dry. [1][13]

  • Sample Loading: Dissolve the crude this compound in the minimum amount of eluent.[13] Using a pipette, carefully add the sample solution to the top of the silica gel. Drain the solvent until the sample is adsorbed onto the silica.

  • Elution: Carefully add the eluent to the column and begin collecting fractions.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]

Visualizations

Workflow for this compound Purification

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Method Development (e.g., 10% EtOAc/Hexanes) crude->tlc Optimize Separation pack Pack Column with Silica Gel tlc->pack Use Optimized Eluent load Load Sample (Wet or Dry Method) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Product evap Evaporate Solvent combine->evap pure Pure this compound evap->pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

G start Poor Separation (Co-elution) q1 Was the column overloaded? (>5% sample/silica) start->q1 q2 Was the column packed correctly? (No cracks/bubbles) q1->q2 No sol1 Reduce sample load (e.g., 1:100 ratio) q1->sol1 Yes q3 Was the sample loaded correctly? (Concentrated band) q2->q3 Yes sol2 Repack column carefully (Slurry method) q2->sol2 No q4 Is the mobile phase optimal? (ΔRf on TLC) q3->q4 Yes sol3 Use 'Dry Loading' method q3->sol3 No sol4 Re-optimize mobile phase (Try different solvents/ratios) q4->sol4 No

Caption: Decision tree for troubleshooting poor separation.

References

Navigating the Purification of Ethyl Benzilate: A Technical Support Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl benzilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but a deeper understanding of the principles behind effective purification, ensuring scientific integrity and empowering you to overcome common challenges in your laboratory work.

Introduction to this compound Purification

This compound (Ethyl 2-hydroxy-2,2-diphenylacetate) is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final drug substance. A common method for synthesizing this compound is the Fischer esterification of benzilic acid with ethanol, a reaction catalyzed by a strong acid.[2][3] This process, being an equilibrium reaction, often results in a crude product containing unreacted benzilic acid and other potential side products.[2] Recrystallization is a powerful and efficient technique for the purification of solid organic compounds like this compound, predicated on the principle of differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most prevalent impurity is typically unreacted benzilic acid . Due to the reversible nature of the Fischer esterification, some starting material will likely remain.[2] Other potential impurities can include byproducts from side reactions, such as the formation of ethers from the alcohol under acidic conditions, though this is less common for ethanol. Residual acid catalyst (e.g., sulfuric acid) and solvents used in the workup are also potential contaminants.

Q2: My this compound appears as an oil or a low-melting solid. Is recrystallization still a suitable purification method?

A2: this compound has a reported melting point in the range of 28-34°C, which means it can exist as a low-melting solid or even a supercooled liquid at room temperature. Recrystallization is still a viable and effective purification technique. The key is to select a solvent system where this compound has significantly lower solubility at reduced temperatures (i.e., in an ice bath or freezer).

Q3: How do I choose the best solvent for the recrystallization of this compound?

A3: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at low temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A good starting point for esters is to test solvents with similar functional groups, such as ethanol or ethyl acetate. Mixed solvent systems, like ethanol/water or ethyl acetate/hexane, often provide the necessary fine-tuning of solubility for optimal purification. A systematic solvent screening is highly recommended (see Protocol 1).

Q4: What does "oiling out" mean during recrystallization, and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid (an oil) rather than forming solid crystals. This is common when the solute's melting point is lower than the temperature of the solution as it becomes saturated, or when the concentration of the solute is too high. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a different solvent system with a lower boiling point.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: Low Recovery of Purified this compound

Possible Cause:

  • Excessive solvent usage: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.

  • Premature crystallization: Crystals forming during hot filtration will be lost.

  • Incomplete crystallization: Not allowing sufficient time or low enough temperatures for crystallization.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.

Solutions:

  • Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.

  • Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation.

  • Always use ice-cold solvent to wash the crystals on the filter paper. Use only a minimal amount to rinse away impurities.

Problem 2: The Purified Product is Still Impure (Low Melting Point)

Possible Cause:

  • Inappropriate solvent choice: The solvent may not effectively differentiate between this compound and the impurities in terms of solubility.

  • Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice.

  • Incomplete removal of acidic impurities: Residual benzilic acid is a common culprit for a depressed melting point.

Solutions:

  • Perform a systematic solvent screening to identify a more selective solvent or solvent pair (see Protocol 1).

  • Ensure slow cooling. Allow the hot solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

  • Pre-treat the crude product. Before recrystallization, dissolve the crude this compound in a suitable organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate solution to remove acidic impurities like unreacted benzilic acid.[4]

Problem 3: No Crystals Form Upon Cooling

Possible Cause:

  • The solution is not saturated: Too much solvent was used, or the initial material had a very low concentration of this compound.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

A logical approach to selecting the optimal solvent is crucial for successful recrystallization. This protocol outlines a small-scale screening process.

Materials:

  • Crude this compound

  • A selection of test solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone)

  • Test tubes or small vials

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes of the undissolved samples. Add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of crystals upon cooling.

The following diagram illustrates the decision-making process for solvent selection:

Solvent_Selection Start Start: Crude this compound Test_Solubility_RT Test Solubility at Room Temperature Start->Test_Solubility_RT Soluble_RT Soluble at RT Test_Solubility_RT->Soluble_RT Dissolves Insoluble_RT Insoluble/Slightly Soluble at RT Test_Solubility_RT->Insoluble_RT Does not dissolve Poor_Solvent Poor Solvent Soluble_RT->Poor_Solvent Heat_Solution Heat to Dissolve Insoluble_RT->Heat_Solution Soluble_Hot Soluble when Hot Heat_Solution->Soluble_Hot Dissolves Insoluble_Hot Insoluble when Hot Heat_Solution->Insoluble_Hot Does not dissolve Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Insoluble_Hot->Poor_Solvent Crystals_Form Crystals Form Cool_Solution->Crystals_Form Good crystal formation No_Crystals No/Few Crystals Form Cool_Solution->No_Crystals Poor/no crystal formation Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Consider_Mixed_Solvent Consider Mixed Solvent System No_Crystals->Consider_Mixed_Solvent

Caption: Decision tree for selecting a suitable recrystallization solvent.

Protocol 2: Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)

This protocol is a robust starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

The following table provides a summary of the solubility characteristics of benzilic acid, a common impurity, in various solvents at room temperature. This data can be used to inform solvent selection for the effective separation of this compound.

SolventBenzilic Acid Solubility at 298.15 K (mole fraction)[5]Polarity IndexBoiling Point (°C)[6][7]
WaterVery Low9.0100
EthanolHigh5.278
Ethyl AcetateSoluble4.477
AcetoneSoluble5.156
TolueneSparingly Soluble2.4111
HexaneInsoluble0.169

Conclusion

The successful purification of this compound by recrystallization is a critical step in many synthetic workflows. By understanding the principles of solubility, carefully selecting a solvent system, and systematically troubleshooting common issues, researchers can achieve high purity of their target compound. This guide provides the foundational knowledge and practical protocols to navigate the challenges of recrystallizing this compound, ensuring the integrity of your research and development endeavors.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Benzilate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl benzilate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Our focus is on the scientific principles behind the synthesis, ensuring a robust and reproducible methodology.

The synthesis of this compound is a two-step process, beginning with the benzilic acid rearrangement of benzil to form benzilic acid, followed by the Fischer esterification of benzilic acid with ethanol. This guide will address potential issues at each stage of this process.

Overall Synthesis Workflow

The synthetic route from benzil to this compound is a classic example of a rearrangement followed by an esterification.

This compound Synthesis Workflow Benzil Benzil Benzilic_Acid Benzilic Acid Benzil->Benzilic_Acid Benzilic Acid Rearrangement (KOH, Ethanol/Water, Reflux) Ethyl_Benzilate This compound Benzilic_Acid->Ethyl_Benzilate Fischer Esterification (Ethanol, H₂SO₄, Reflux) Purified_Product Purified this compound Ethyl_Benzilate->Purified_Product Purification (Recrystallization or Chromatography)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Benzilic Acid Rearrangement - Troubleshooting and FAQ

The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone (benzil) to an α-hydroxy carboxylic acid (benzilic acid) in the presence of a strong base.[1]

Q1: My benzilic acid rearrangement reaction has a low yield. What are the common causes?

A1: Low yields in the benzilic acid rearrangement can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction mixture is heated under reflux for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

  • Insufficient Base: A strong base, typically potassium hydroxide, is crucial for the rearrangement. Ensure that a sufficient molar excess of the base is used.

  • Reaction Temperature: The rearrangement requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[2]

  • Side Reactions: If the starting diketone has enolizable protons, aldol condensation can be a competing side reaction, reducing the yield of benzilic acid.[1][3] Benzil itself lacks enolizable protons, which is why it is an ideal substrate.[1]

Q2: The isolated benzilic acid is impure, showing unreacted benzil. How can I improve the purification?

A2: The purification of benzilic acid is critical for the success of the subsequent esterification.

  • Precipitation and Washing: After the rearrangement, the reaction mixture contains the potassium salt of benzilic acid. Upon acidification with a strong acid like HCl or H₂SO₄, benzilic acid precipitates out of the aqueous solution.[4] It is crucial to wash the precipitate thoroughly with cold water to remove any inorganic salts and water-soluble impurities. A final wash with a small amount of cold ethanol can help remove unreacted benzil.[4]

  • Recrystallization: If the product is still impure, recrystallization is an effective purification method. Water is a suitable solvent for the recrystallization of benzilic acid.[4][5] Dissolving the crude product in hot water and allowing it to cool slowly will yield pure crystals.

Q3: My reaction mixture turned a dark color during the benzilic acid rearrangement. Is this normal?

A3: Yes, a color change is often observed during the benzilic acid rearrangement. The initial solution of benzil in ethanol/water is typically yellow. Upon heating with a base, the solution can acquire a violet or blue coloration, which then turns dark orange as the reaction proceeds.[4] This is not indicative of a failed reaction.

Part 2: Fischer Esterification of Benzilic Acid - Troubleshooting and FAQ

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] This reaction is an equilibrium process.[6]

Q1: The yield of my this compound is low. How can I drive the Fischer esterification towards the product?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To shift the equilibrium towards the formation of this compound, you can employ Le Châtelier's principle:[7][8]

  • Use of Excess Alcohol: Using a large excess of ethanol is a common and effective strategy.[6] Often, ethanol can be used as the solvent for the reaction, ensuring a large molar excess.[6] Studies have shown that increasing the excess of alcohol can significantly improve the ester yield.[6]

  • Removal of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials (hydrolysis).[9] Continuously removing water as it forms is a highly effective method to increase the yield. This is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[10][11][12]

Q2: My final product is contaminated with unreacted benzilic acid. What went wrong?

A2: The presence of unreacted benzilic acid in your final product can be due to two main reasons:

  • Incomplete Esterification: The reaction may not have gone to completion. Ensure you are using an adequate amount of a strong acid catalyst (like concentrated sulfuric acid), a sufficient excess of ethanol, and an appropriate reaction time and temperature.[13]

  • Hydrolysis during Work-up: The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions during the work-up procedure.[9][14] To prevent this, it is crucial to neutralize the acid catalyst carefully with a mild base, such as a saturated sodium bicarbonate solution.[14][15] Performing aqueous washes at lower temperatures can also minimize hydrolysis.[14]

Q3: What is the best work-up procedure to isolate pure this compound?

A3: A careful work-up procedure is essential for obtaining a pure product.

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like toluene was used, add water to dissolve the excess ethanol and sulfuric acid. Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.[16][17]

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzilic acid.[16][18] Be cautious as this will evolve CO₂ gas.[16]

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.[19]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[16] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[16]

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield of this compound Check_Rearrangement Check Benzilic Acid Purity Start->Check_Rearrangement Check_Esterification Review Esterification Conditions Start->Check_Esterification Check_Workup Examine Work-up Procedure Start->Check_Workup Check_Rearrangement->Check_Esterification Pure Impure_BA Impure Benzilic Acid Check_Rearrangement->Impure_BA Impure Incomplete_Esterification Incomplete Esterification Check_Esterification->Incomplete_Esterification Suboptimal Hydrolysis Product Hydrolysis Check_Workup->Hydrolysis Harsh Conditions Solution_BA Solution: - Recrystallize Benzilic Acid - Ensure complete reaction Impure_BA->Solution_BA Solution_Ester Solution: - Use excess ethanol - Remove water (Dean-Stark) - Check catalyst activity Incomplete_Esterification->Solution_Ester Solution_Workup Solution: - Neutralize with mild base (NaHCO₃) - Perform washes at low temp Hydrolysis->Solution_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Benzilic Acid from Benzil
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Benzil210.232.1 g0.01
Potassium Hydroxide56.112.5 g0.045
Ethanol (95%)-7.5 mL-
Water-5.0 mL-
Concentrated HCl-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 7.5 mL of 95% ethanol, warming gently if necessary.

  • In a separate beaker, dissolve 2.5 g of potassium hydroxide in 5.0 mL of water.

  • Add the potassium hydroxide solution to the benzil solution in the round-bottom flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 15-20 minutes.[4]

  • After the reflux period, cool the reaction mixture to room temperature and then in an ice bath for 10-15 minutes to precipitate the potassium benzilate.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted benzil.[4]

  • Transfer the precipitate to a beaker and dissolve it in approximately 50 mL of warm water.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). This will precipitate the benzilic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate of benzilic acid by vacuum filtration, wash with cold water, and dry. The expected yield is typically in the range of 32-64%.[4]

Protocol 2: Synthesis of this compound via Fischer Esterification
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Benzilic Acid228.242.28 g0.01
Ethanol (absolute)46.0720 mL~0.34
Concentrated H₂SO₄98.081.0 mL~0.018
Toluene-20 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2.28 g of dry benzilic acid, 20 mL of absolute ethanol, and 20 mL of toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.[10][11][12] Fill the Dean-Stark trap with toluene.

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the flask with swirling.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Follow the work-up procedure described in the FAQ section to isolate the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Part 4: Purification of this compound

Recrystallization

Q: What is a good solvent system for the recrystallization of this compound?

A: A mixed solvent system is often effective for the recrystallization of esters. A good starting point is a mixture of a "good" solvent in which this compound is soluble (e.g., ethyl acetate or ethanol) and a "poor" solvent in which it is less soluble (e.g., hexanes or water).[18][20]

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[18]

  • Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[21]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent mixture.

Column Chromatography

Q: How do I choose an appropriate eluent for column chromatography of this compound?

A: The choice of eluent depends on the polarity of the impurities. This compound is a moderately polar compound. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[22]

Procedure:

  • Determine the optimal eluent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for this compound.[22]

  • Pack a chromatography column with silica gel.[23]

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.[24]

  • Analyze the fractions by TLC to identify those containing the pure product.[24]

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Purification of Crude Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude Ethyl Benzilate (CAS 52182-15-7).[1][2][3] It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer Esterification?

A1: The synthesis of this compound is typically achieved through the Fischer-Speier esterification of benzilic acid with ethanol, using a strong acid catalyst like sulfuric acid.[4][5][6] Consequently, the primary impurities include:

  • Unreacted Starting Materials: Benzilic acid and excess ethanol.

  • Acid Catalyst: Residual sulfuric acid (H₂SO₄) or other acid catalysts used.[7]

  • Reaction Byproduct: Water, which is formed during the esterification and can shift the reaction equilibrium.[5]

  • Colored Impurities: High reaction temperatures can lead to the formation of colored degradation products.

Q2: How can I effectively remove the acidic impurities from my crude product?

A2: An aqueous wash with a mild base is the most effective initial step.[8] Washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will neutralize the residual acid catalyst and convert unreacted benzilic acid into its water-soluble sodium salt.[9][10][11][12] This allows for their easy removal into the aqueous layer. A subsequent wash with water or brine removes any remaining water-soluble impurities.[9]

Q3: My crude this compound is a yellow or brownish oil. How can I decolorize it?

A3: The coloration is likely due to high-molecular-weight, conjugated impurities. Treatment with activated charcoal (also known as decolorizing carbon) is a standard and effective method.[13][14][15][16] Activated charcoal has a high surface area that adsorbs these large, colored molecules.[14][17] This is typically done by adding a small amount of charcoal to a solution of the crude product before a final purification step like distillation or filtration.

Q4: What is the best terminal purification technique for this compound?

A4: The choice depends on the scale and desired purity.

  • Vacuum Fractional Distillation: This is the preferred method for purifying this compound on a larger scale. Since this compound has a high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.[8][18][19][20][21] This technique effectively separates the desired ester from non-volatile impurities and any remaining lower-boiling point contaminants.

  • Recrystallization: this compound is a low-melting solid (melting point ~29°C), which makes recrystallization a viable and excellent option for achieving high purity, especially on a lab scale.[2][22] This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out, leaving impurities behind in the solvent.

Q5: Which analytical methods are best for assessing the purity of the final product?

A5: A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is excellent for determining the purity of volatile compounds like this compound and quantifying residual volatile impurities.[1][2][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only quantifies impurities but also helps in their identification by providing mass spectral data.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified product and identifying any structurally related impurities.

  • Melting Point Analysis: A sharp melting point at the literature value is a strong indicator of high purity for a solid compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity by GC Analysis - Incomplete removal of starting materials (benzilic acid, ethanol).- Insufficient separation during distillation.- Ensure thorough washing with sodium bicarbonate solution to remove all acidic species.[9][12]- Improve distillation efficiency by using a fractionating column with more theoretical plates and maintaining a slow, steady distillation rate.[19]
Persistent Yellow/Brown Color - Highly conjugated impurities not removed by washing.- Thermal degradation during distillation at atmospheric pressure.- Perform a decolorization step using activated charcoal before the final purification.[13]- Conduct distillation under vacuum to lower the boiling point and prevent decomposition.[21]
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated.- Cooling is too rapid.- Select a lower-boiling point solvent or solvent mixture.- Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.[26]- Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery After Purification - Product loss during aqueous washes (emulsion formation).- Using too much solvent during recrystallization.- Adsorption of the product onto activated charcoal.- To break emulsions, add a small amount of brine (saturated NaCl solution).- Use the minimum amount of hot solvent required to dissolve the product for recrystallization.- Avoid using an excessive amount of decolorizing carbon, as it can adsorb the desired product.[14][17]
Presence of Water in Final Product - Incomplete drying of the organic solution before distillation.- Hygroscopic solvents used for recrystallization.- Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filter before removing the solvent.- Ensure recrystallization solvents are anhydrous, especially if the product is sensitive to hydrolysis.

Section 3: Experimental Protocols & Data

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound 52182-15-7256.30[1][3][27]29[2][22]Decomposes192-194 @ 12 mmHg[2][22]
Benzilic Acid76-93-7228.24150-153--
Ethanol64-17-546.07-11478.4-
Water7732-18-518.020100-
Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude this compound.

PurificationWorkflow Purification Workflow for Crude this compound start Crude this compound (from reaction workup) wash Dissolve in Organic Solvent (e.g., Ethyl Acetate) & Wash with NaHCO₃(aq) start->wash dry Dry Organic Layer (e.g., over MgSO₄) & Evaporate Solvent wash->dry analyze1 Analyze Purity & Color dry->analyze1 decolorize Decolorize with Activated Charcoal analyze1->decolorize  Is it colored? [Yes] distill Vacuum Fractional Distillation analyze1->distill  Is it colored? [No]  (Liquid/Oily Crude) recrystallize Recrystallization (e.g., from Ethanol/Water or Hexane/Acetone) analyze1->recrystallize  Is it colored? [No]  (Solid Crude) decolorize->distill (Liquid/Oily Crude) decolorize->recrystallize (Solid Crude) analyze2 Final Purity Analysis (GC, NMR, MP) distill->analyze2 recrystallize->analyze2 product Pure this compound analyze2->product Purity ≥ 97%

Caption: Logical workflow for purifying crude this compound.

Protocol 1: Aqueous Wash for Removal of Acidic Impurities
  • Transfer the crude this compound into a separatory funnel. If it is highly viscous, dissolve it in an equal volume of a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the CO₂ gas that evolves.

  • Continue shaking until no more gas is produced, indicating that all acidic components have been neutralized.[9]

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the remaining organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl and let it stand for 10-15 minutes.

  • Filter off the drying agent to obtain the dried organic solution, which is now ready for solvent removal and final purification.

Protocol 2: Purification by Vacuum Fractional Distillation

Safety Note: Always inspect glassware for cracks or defects before performing a vacuum distillation to prevent implosion.[18] Use a safety shield.

  • Assemble a fractional distillation apparatus suitable for vacuum operation, including a Claisen adapter to prevent bumping.[18] Ensure all joints are properly greased and sealed.

  • Add the crude, washed, and dried this compound to the distillation flask along with a magnetic stir bar (boiling chips do not work under vacuum).[18][21]

  • Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump).

  • Turn on the stirrer and then the vacuum source to begin reducing the pressure in the system.[18]

  • Once a stable, low pressure is achieved (e.g., ~12 mmHg), begin gently heating the distillation flask with a heating mantle.

  • Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature stabilizes near the expected boiling point (192-194 °C at 12 mmHg), switch to a clean, pre-weighed receiving flask to collect the pure this compound fraction.[2][22]

  • Continue distillation until only a small residue remains in the distillation flask. Do not distill to dryness.

  • To stop, remove the heat source first and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[18]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) and solvent mixtures (e.g., ethanol/water, hexane/acetone).[26][28][29][30] A good solvent will dissolve the compound when hot but very little when cold.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for a few minutes.[12][14]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed, clean flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the melting point.

References

Technical Support Center: Optimizing Ethyl Benzilate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl Benzilate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this compound in their laboratory syntheses. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide answers to frequently asked questions, all grounded in established scientific principles.

I. Overview of this compound Synthesis via Fischer Esterification

The most prevalent and robust method for synthesizing this compound is the Fischer esterification of benzilic acid with ethanol, catalyzed by a strong acid, typically concentrated sulfuric acid.[1][2][3] This reaction is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[3][4] To achieve a high yield of this compound, the equilibrium of this reaction must be shifted towards the product side. This is commonly accomplished by using an excess of one of the reactants, usually the alcohol, and/or by removing water as it is formed.[3][4][5]

Reaction Scheme:

Benzilic Acid + Ethanol ⇌ this compound + Water (in the presence of H₂SO₄)

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Mechanism of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products benzilic_acid Benzilic Acid protonated_carbonyl Protonated Carbonyl benzilic_acid->protonated_carbonyl Protonation by H₂SO₄ ethanol Ethanol H2SO4 H₂SO₄ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic attack by Ethanol ethyl_benzilate This compound tetrahedral_intermediate->ethyl_benzilate Proton transfer & Elimination of Water water Water tetrahedral_intermediate->water

Caption: Mechanism of the Fischer esterification of benzilic acid with ethanol.

II. Troubleshooting Guide: Enhancing Your this compound Yield

This section addresses specific problems you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: A low yield in Fischer esterification is a common issue that can typically be traced back to a few key factors related to the reaction equilibrium.

  • Presence of Water: The esterification reaction produces water as a byproduct.[4] Since the reaction is reversible, the presence of water can shift the equilibrium back towards the reactants, thereby reducing your yield.[5][6] It is crucial to start with anhydrous reagents and thoroughly dried glassware.[7]

  • Reactant Stoichiometry: According to Le Châtelier's principle, using a large excess of one reactant can drive the equilibrium towards the products.[3][6] In this synthesis, ethanol is typically used in excess as it can also serve as the solvent.[2] A 10-fold excess of alcohol can significantly increase the ester yield.[4]

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of catalyst.[7] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to ensure the consumption of the starting material, benzilic acid.[5]

  • Product Loss During Workup: Significant amounts of your product can be lost during the extraction and purification steps.[6] This can be due to the formation of emulsions during extraction or incomplete separation of the organic and aqueous layers.[6]

Question: I've confirmed my reagents are dry and used excess ethanol, but my yield is still not optimal. How can I further drive the reaction forward?

Answer: If you are still facing issues with yield, consider the following more advanced strategies:

  • Water Removal: Actively removing water as it is formed is a powerful technique to drive the reaction to completion. A Dean-Stark apparatus can be employed to azeotropically remove water from the reaction mixture.[5]

  • Catalyst Activity: Ensure your acid catalyst is active and used in the correct amount. Concentrated sulfuric acid is a strong dehydrating agent and an effective catalyst for this reaction.[3]

  • Temperature and Reaction Time: Ensure the reaction is refluxed at a temperature appropriate for the solvent (ethanol) and for a sufficient duration.[6] Again, TLC is an invaluable tool for monitoring the reaction's progress.

Question: My final product is contaminated with unreacted benzilic acid. How can I effectively remove it?

Answer: The presence of unreacted benzilic acid is a common purity issue.[8]

  • Aqueous Wash with Base: During the workup procedure, wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution.[8][9] The basic solution will react with the acidic benzilic acid to form its sodium salt, which is water-soluble and will be extracted into the aqueous layer.[8] Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved during this neutralization step.[9]

  • Recrystallization: If a basic wash is insufficient, recrystallization can be an effective purification method. The key is to find a solvent or a mixed solvent system in which this compound and benzilic acid have different solubility profiles.[8]

Question: My purified this compound appears discolored. What is the cause and how can I fix it?

Answer: A discolored product indicates the presence of impurities, which may be colored byproducts from the synthesis.[8]

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration.

  • Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the desired product from colored impurities.[8]

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield of this compound check_water Are reagents and glassware anhydrous? start->check_water dry_reagents Use anhydrous reagents and dry glassware. check_water->dry_reagents No check_stoichiometry Is ethanol in large excess? check_water->check_stoichiometry Yes dry_reagents->check_stoichiometry increase_ethanol Increase the molar ratio of ethanol to benzilic acid. check_stoichiometry->increase_ethanol No check_completion Has the reaction gone to completion? (Monitor by TLC) check_stoichiometry->check_completion Yes increase_ethanol->check_completion optimize_conditions Increase reaction time or temperature. Check catalyst amount. check_completion->optimize_conditions No check_workup Is there product loss during workup? check_completion->check_workup Yes high_yield High Yield Achieved optimize_conditions->high_yield optimize_workup Gentle extractions to avoid emulsions. Ensure complete layer separation. check_workup->optimize_workup Yes check_workup->high_yield No optimize_workup->high_yield

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities include unreacted starting materials, particularly benzilic acid, and byproducts from side reactions such as the hydrolysis of the ester back to benzilic acid.[8] Residual solvents from the reaction or workup can also be present.

Q2: The melting point of my purified this compound is lower than the literature value. What does this indicate?

A2: A depressed and broadened melting point range is a classic sign of impurities. The presence of contaminants disrupts the crystal lattice of the solid, requiring less energy to melt. Further purification through recrystallization or column chromatography is recommended to address this.

Q3: How can I effectively monitor the progress of the reaction and purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring both the reaction progress and the effectiveness of purification. By spotting the crude reaction mixture and the purified fractions, you can visualize the separation of this compound from impurities. A common eluent system for this is a mixture of ethyl acetate and hexane.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial.

  • Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe burns.[10][11][12][13][14] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] The addition of sulfuric acid to ethanol is exothermic and should be done slowly and with cooling.[9]

  • Ethanol: Ethanol is a highly flammable liquid.[15][16][17] Keep it away from ignition sources.[16][17]

  • Benzilic Acid: Benzilic acid can cause skin and eye irritation.[18] It is also harmful if swallowed.[18][19][20] Handle with appropriate PPE.[18]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[10][12][18]

IV. Experimental Protocol: Fischer Esterification of Benzilic Acid

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:
  • Benzilic Acid[21][22]

  • Anhydrous Ethanol[15]

  • Concentrated Sulfuric Acid (98%)[10][11]

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve benzilic acid in an excess of anhydrous ethanol (e.g., 10-fold molar excess). Place the flask in an ice bath.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 10 g of benzilic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water. Extract the product with dichloromethane or diethyl ether (2 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases. Then, wash the organic layer with water and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

General Workflow for this compound Synthesis

Workflow reactants 1. Combine Benzilic Acid, excess Ethanol, and H₂SO₄ catalyst reflux 2. Heat to reflux for 2-4 hours reactants->reflux workup 3. Cool and perform aqueous work-up reflux->workup extraction 4. Extract with an organic solvent (e.g., Dichloromethane) workup->extraction neutralize 5. Wash with NaHCO₃ solution, then water and brine extraction->neutralize dry 6. Dry the organic layer over Na₂SO₄ neutralize->dry evaporate 7. Remove solvent via rotary evaporation dry->evaporate product Crude this compound evaporate->product purify 8. Purify by recrystallization or chromatography (optional) product->purify final_product Pure this compound purify->final_product

Caption: A general experimental workflow for the synthesis of this compound.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 1:10 (Benzilic Acid:Ethanol)Shifts equilibrium towards product formation.[4]
Catalyst Concentrated H₂SO₄Effective and strong acid catalyst.[3]
Temperature Reflux (~78 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for the reaction to reach completion (monitor by TLC).

VI. References

References

Handling and storage of Ethyl benzilate to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Handling and Storage for Optimal Stability

Welcome to the Technical Support Center for Ethyl Benzilate. As Senior Application Scientists, we understand that the success of your research depends on the integrity of your reagents. This compound (also known as Benzilic Acid Ethyl Ester), a key intermediate in the synthesis of various compounds, is susceptible to degradation if not handled and stored correctly.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and purity of your this compound, ensuring the reliability and reproducibility of your experimental results.

Understanding this compound: Chemical Properties and Stability

This compound (C₁₆H₁₆O₃, MW: 256.30 g/mol ) is an ester that can appear as a white to yellow solid or a clear liquid, depending on its purity and the ambient temperature, with a melting point of approximately 29°C.[2][3] Its stability is intrinsically linked to its chemical structure, specifically the ester functional group, which is the primary site of degradation.

The most significant degradation pathway for this compound, like other esters, is hydrolysis.[4][5][6] This process involves the cleavage of the ester bond by water. The reaction is catalyzed by the presence of acids or bases, leading to the formation of its parent carboxylic acid (Benzilic Acid) and alcohol (Ethanol).[5][6][7] Minimizing exposure to moisture is therefore the most critical factor in preventing degradation.[4][8]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, and bases.[9][10][11] The recommended storage temperature is typically at room temperature or below, with some suppliers suggesting storage at <15°C in a dark place.[12] The key is to minimize exposure to atmospheric moisture and heat.[4][8] For optimal preservation, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: What are the visible signs of this compound degradation?

A2: The primary degradation product of this compound via hydrolysis is Benzilic Acid. As Benzilic Acid is a solid with a higher melting point than this compound, its formation can lead to several observable changes:

  • Change in Physical State: A sample that was once a clear liquid may become viscous, cloudy, or show signs of solidification or precipitation.

  • Color Change: An increase in yellow coloration may indicate the presence of impurities or degradation byproducts.

  • Insolubility: If you observe a precipitate forming in a solvent in which this compound is normally soluble, it is likely the less soluble Benzilic Acid degradation product.

Q3: My this compound appears as a solid/lump, but the product information says it can be a liquid. Is it degraded?

A3: Not necessarily. This compound has a melting point of around 29°C.[3] If the ambient temperature is below this, it will solidify. This is a normal physical change and does not indicate chemical degradation. You can gently warm the container in a water bath to melt the compound for use. However, if you observe a solid precipitate within a liquid sample at temperatures above its melting point, this could be a sign of degradation.

Q4: How can I prevent hydrolysis during my experiments?

A4: Preventing hydrolysis is crucial for reactions where the ester's integrity is required. The fundamental principle is the rigorous exclusion of water.[6]

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents.

  • Dry Glassware: Ensure all glassware is oven-dried (>120°C) and cooled under a stream of inert gas or in a desiccator before use.[6]

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Control pH: The rate of ester hydrolysis is slowest at a neutral or slightly acidic pH (typically between 4 and 6).[6] Avoid strongly acidic or basic conditions unless they are a required part of your reaction, in which case the reaction should be cooled to minimize the hydrolysis side reaction.[6]

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: To confirm the purity of your this compound and detect potential degradation, several analytical methods are effective:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of this compound and detecting the presence of Benzilic Acid.[13] A reversed-phase column with a UV detector is typically used.

  • Gas Chromatography (GC): GC can be used to determine the purity of this compound, as indicated by several suppliers (>97.0% by GC).[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of Benzilic Acid or other impurities.[5]

  • Infrared (IR) Spectroscopy: While less quantitative, IR can show a broad O-H stretch characteristic of the carboxylic acid group in Benzilic Acid if significant degradation has occurred.[5]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to this compound degradation.

Problem Potential Cause Recommended Action & Scientific Rationale
Low or inconsistent reaction yield Degradation of this compound starting material. Verify Purity: Before starting, analyze your this compound stock using HPLC or NMR to confirm its purity and check for the presence of Benzilic Acid.[5][13] Rationale: If the starting material has partially hydrolyzed, the effective concentration of the active reagent is lower than calculated, leading to reduced product formation.
Appearance of an unexpected, more polar spot on TLC Hydrolysis during reaction or workup. Review Workup Procedure: Perform aqueous washes with ice-cold solutions to slow the kinetics of hydrolysis.[5] Use a weak base like cold, saturated sodium bicarbonate to neutralize acid catalysts, as strong bases can accelerate saponification (base-catalyzed hydrolysis).[5][14] Ensure the organic layer is thoroughly dried with an anhydrous agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.[5] Rationale: Aqueous workup steps create an environment ripe for hydrolysis. Lowering the temperature and minimizing contact time with aqueous acidic or basic solutions reduces the rate of this unwanted side reaction.[5][6]
Solid precipitate forms in the stock bottle Hydrolysis due to moisture contamination. Isolate and Analyze: If possible, carefully separate the liquid from the solid. Analyze both fractions (e.g., by melting point or NMR) to confirm the solid is Benzilic Acid. The remaining liquid may still be usable if its purity is confirmed. Prevent Recurrence: Discard the degraded stock if purity cannot be assured. For new stock, store in smaller, single-use aliquots to minimize repeated opening and exposure to atmospheric moisture. Consider storing in a desiccator. Rationale: Benzilic acid, the hydrolysis product, is a solid at room temperature and is less soluble than this compound in many organic solvents. Its presence is a clear indicator of water contamination.

Visualizing Degradation and Troubleshooting

Primary Degradation Pathway: Hydrolysis

The primary chemical threat to the stability of this compound is hydrolysis. This reaction, depicted below, cleaves the ester bond to yield Benzilic Acid and Ethanol. The reaction is reversible but can be driven to the products by excess water and is significantly accelerated by acid or base catalysts.[7][15]

Hydrolysis EB This compound BA Benzilic Acid EB->BA H2O Water (H₂O) EtOH Ethanol Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->EB

Hydrolysis of this compound.
Troubleshooting Workflow for Suspected Degradation

When encountering issues such as low yield or inconsistent results, this logical workflow can help diagnose the problem.

Troubleshooting cluster_reaction Investigate Reaction & Workup start Problem Encountered (e.g., Low Yield) check_purity Assess Purity of This compound Stock (HPLC, GC, NMR) start->check_purity is_pure Is Purity >97%? check_purity->is_pure check_anhydrous Were Anhydrous Conditions Used? is_pure->check_anhydrous Yes remediate_storage Action: - Discard Old Stock - Order New Material - Implement Proper Storage (Inert gas, desiccator) is_pure->remediate_storage No check_temp Was Temperature Controlled? check_anhydrous->check_temp check_workup Was Workup Protocol Optimized for Esters? check_temp->check_workup remediate_protocol Action: - Use Anhydrous Solvents - Dry Glassware Thoroughly - Use Cold Solutions in Workup check_workup->remediate_protocol

Logical flow for troubleshooting degradation issues.

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis degradant, Benzilic Acid. Instrument conditions may need to be optimized for your specific system.

Objective: To quantify this compound and detect Benzilic Acid.

Materials:

  • This compound sample

  • Benzilic Acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Filter and degas the mobile phase before use. The acidic modifier helps to ensure sharp peak shapes for the carboxylic acid.

  • Standard Preparation: Accurately prepare a stock solution of Benzilic Acid reference standard in the mobile phase. From this, create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately prepare a solution of your this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: UV at 254 nm

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and sample solutions.

    • Identify the peaks based on the retention times of the this compound sample and the Benzilic Acid standard. This compound, being less polar, will have a longer retention time than Benzilic Acid.

  • Data Interpretation:

    • Calculate the purity of this compound by the area percentage method (% Area = [Area of this compound peak / Total Area of all peaks] x 100).

    • Quantify the amount of Benzilic Acid in your sample by comparing its peak area to the calibration curve generated from the reference standards.

References

Technical Support Center: Challenges in the Scale-Up of Ethyl Benzilate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl Benzilate production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and production scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the industrial synthesis of this compound.

Q1: What is the most common industrial synthesis route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent and economically viable method for synthesizing this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] This reaction, while straightforward in the lab, presents significant challenges upon scale-up:

  • Equilibrium Limitation : The reaction is reversible, and the water generated as a byproduct can hydrolyze the ester back to the starting materials, thereby limiting the final yield.[3][4]

  • Heat and Mass Transfer : Achieving uniform temperature and reactant concentration in a large reactor is difficult. Inadequate mixing can create localized "hot spots" or areas with poor reactant contact, leading to incomplete conversion and the formation of byproducts.[3][5]

  • Efficient Water Removal : A laboratory Dean-Stark trap's efficiency does not always translate directly to larger volumes. Removing water effectively is paramount to drive the reaction equilibrium towards the product.[4]

  • Downstream Purification : Separating the oily this compound product from the acid catalyst, excess ethanol, unreacted benzilic acid, and byproducts requires robust, scalable purification methods beyond simple lab-scale chromatography.[3]

Q2: How does the choice of catalyst impact the large-scale production of this compound?

A2: The catalyst is critical for achieving a viable reaction rate. The choice involves a trade-off between activity, cost, and process complexity:

  • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid): These are widely used due to their high activity and low cost.[6] However, their major drawback is that they are corrosive and must be neutralized and removed during the work-up. This step can generate substantial aqueous waste and may lead to emulsion formation, complicating the purification process.[3]

  • Heterogeneous Catalysts (e.g., Acidic Ion-Exchange Resins, Zeolites): These solid acid catalysts simplify purification, as they can be easily filtered from the reaction mixture, leading to a cleaner process.[6] Their primary disadvantages can be lower catalytic activity, potentially requiring higher temperatures or longer reaction times, and higher initial cost.[3]

Q3: What are the primary safety concerns when producing this compound at an industrial scale?

A3: Key safety concerns that must be addressed during scale-up include:

  • Corrosive Materials : Concentrated sulfuric acid is highly corrosive and requires careful handling protocols, appropriate personal protective equipment (PPE), and corrosion-resistant reactors.[7]

  • Flammable Solvents : Ethanol is flammable and its vapors can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area away from ignition sources.[3]

  • Reaction Exotherms : While the esterification is not violently exothermic, poor heat management in large reactors can lead to a gradual but dangerous increase in temperature and pressure.[3]

  • Handling of Solids : Benzilic acid is a solid powder. Handling large quantities can generate dust, which may pose an inhalation hazard and requires appropriate respiratory protection and dust control measures.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Low Product Yield

Q: My yield of this compound dropped significantly after scaling up from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?

A: A drop in yield is a classic scale-up challenge. The root cause often lies in physical and chemical parameters that do not scale linearly.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_water Is Water Being Effectively Removed? start->check_water check_mixing Is Mixing Adequate? check_water->check_mixing Yes improve_water Action: Improve Water Removal - Optimize Dean-Stark/distillation setup - Use a water scavenger (e.g., cyclohexane) check_water->improve_water No check_temp Is Internal Temperature Uniform and Optimal? check_mixing->check_temp Yes improve_mixing Action: Enhance Agitation - Increase RPM - Evaluate impeller design for the vessel check_mixing->improve_mixing No check_reagents Are Reactant Ratios & Catalyst Correct? check_temp->check_reagents Yes improve_temp Action: Optimize Thermal Control - Calibrate probes - Adjust heating/cooling jacket parameters check_temp->improve_temp No improve_reagents Action: Verify Inputs - Increase excess of ethanol - Confirm catalyst activity and concentration check_reagents->improve_reagents No end Yield Improved check_reagents->end Yes improve_water->end improve_mixing->end improve_temp->end improve_reagents->end G start Cooled Reaction Mixture wash_bicarb Wash with 5% Sodium Bicarbonate start->wash_bicarb check_ph Is Aqueous Layer pH > 8? wash_bicarb->check_ph check_ph->wash_bicarb No wash_brine Wash with Brine check_ph->wash_brine Yes separate Separate Organic Layer wash_brine->separate dry Dry over MgSO4 separate->dry filter Filter Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate end Pure this compound (Crude Oil) evaporate->end

References

Validation & Comparative

A Comparative Analysis of Ethyl Benzilate and Methyl Benzilate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the versatile building blocks available to researchers, benzilate esters, particularly ethyl benzilate and mthis compound, serve as critical precursors for a range of pharmacologically active compounds. This guide provides an in-depth comparison of these two key intermediates, examining their physicochemical properties, synthesis, and reactivity in common chemical transformations, supported by experimental data and established protocols.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a reagent dictate its handling, solubility, and behavior in a reaction system. While this compound and mthis compound share a common benzilic acid core, the difference in their ester alkyl groups—ethyl versus methyl—imparts subtle yet significant variations in their characteristics.

PropertyMthis compoundThis compound
Molecular Formula C₁₅H₁₄O₃[1][2]C₁₆H₁₆O₃[3][4]
Molecular Weight 242.27 g/mol [1][5]256.30 g/mol [3][4]
CAS Number 76-89-1[1][2]52182-15-7[3][4]
Appearance White to light yellow powder or crystals[5][6][7]White or colorless to yellow powder, lump, or clear liquid[3]
Melting Point 73-77 °C[6][7]Not specified; solid at 20°C
Boiling Point 187 °C at 13 mmHg[6][7]Not specified
Solubility Soluble in methanol and ethanol, insoluble in water[2][6][7]Miscible with alcohol and diethyl ether; insoluble in water

The most notable difference lies in their physical state at room temperature, with mthis compound being a solid and this compound potentially being a liquid or low-melting solid. This can influence choices in reaction setup, such as the need for heating to dissolve the starting material.

Synthesis of Benzilate Esters: The Fischer-Speier Approach

Both methyl and this compound are most commonly and efficiently synthesized via the Fischer-Speier esterification of benzilic acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[5][6][8] The reaction is reversible, so an excess of the alcohol is often used to drive the equilibrium toward the formation of the ester product.[6]

Caption: Generalized Fischer-Speier esterification of benzilic acid.

Experimental Protocol: Synthesis of Mthis compound

This protocol details a reliable method for the synthesis of mthis compound, which can be adapted for this compound by substituting methanol with ethanol.[6][9]

Materials:

  • Benzilic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • 20% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).[9]

  • Catalyst Addition: While stirring at room temperature, slowly and carefully add concentrated sulfuric acid (94 mmol, 5 mL).[9]

  • Heating: Heat the mixture to a gentle reflux (80-85 °C) and maintain this temperature for 16-18 hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the mixture into a beaker containing 100 mL of a cold 20% sodium carbonate solution to neutralize the excess acid.[6][9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[6][9]

  • Washing and Drying: Combine the organic layers and wash with water (100 mL). Dry the organic layer over anhydrous sodium sulfate.[6][9]

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude mthis compound.[6]

  • Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent.[6]

Comparative Reactivity in Key Transformations

The utility of ethyl and mthis compound as intermediates is defined by their reactivity. The primary differences in their performance in subsequent reactions stem from the nature of the alkoxy group (-OCH₃ vs. -OCH₂CH₃), specifically its steric bulk and leaving group ability.

Hydrolysis (Saponification)

Hydrolysis, the reverse of esterification, converts the benzilate ester back to benzilic acid and the corresponding alcohol. This reaction is typically performed under basic conditions (saponification) and proceeds via a nucleophilic acyl substitution (A-2) mechanism.[10]

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Comparative Insights:

  • Steric Hindrance: The carbonyl carbon in mthis compound is slightly less sterically hindered than in this compound. This allows for a faster rate of nucleophilic attack by the hydroxide ion.

  • Reactivity: Consequently, mthis compound is expected to undergo hydrolysis at a slightly faster rate than this compound under identical conditions. While often marginal, this difference can be a factor in optimizing reaction times.

Transesterification

Transesterification is arguably one of the most important reactions for these intermediates, involving the exchange of the ester's alkoxy group with another alcohol.[11][12] This is the primary route for synthesizing a variety of anticholinergic agents, such as 3-quinuclidinyl benzilate (QNB) and N-methyl-3-piperidyl benzilate, from mthis compound.[10][13]

Caption: Base-catalyzed transesterification of mthis compound.

Comparative Insights:

  • Leaving Group: The methoxide ion (CH₃O⁻) is a slightly better leaving group than the ethoxide ion (CH₃CH₂O⁻).

  • Reaction Equilibrium: Transesterification is an equilibrium-driven process. The by-product of the reaction with mthis compound is methanol (b.p. 64.7 °C), while the reaction with this compound produces ethanol (b.p. 78.4 °C). The lower boiling point of methanol makes it easier to remove from the reaction mixture by distillation, which effectively shifts the equilibrium towards the product.[12] This is a significant practical advantage that often makes mthis compound the preferred substrate for synthesizing higher-boiling benzilate esters.[13][14]

Experimental Protocol: Synthesis of 3-Quinuclidinyl Benzilate (QNB) from Mthis compound

This protocol is adapted from established methods for the synthesis of QNB, a potent anticholinergic agent.[13][14]

Materials:

  • Mthis compound

  • 3-Quinuclidinol

  • Sodium metal (or sodium methylate)

  • Anhydrous n-heptane (or other inert, high-boiling solvent)

Procedure:

  • Reaction Setup: In a reaction vessel equipped for distillation, combine mthis compound, 3-quinuclidinol (typically a 5-10% molar excess), and anhydrous n-heptane.[13][14]

  • Catalyst Addition: Add a catalytic amount of sodium metal or sodium methylate.[13][14]

  • Reaction and Distillation: Heat the mixture to reflux. The methanol by-product will be removed via the distillation setup, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by TLC until the mthis compound is consumed.

  • Work-up: After completion, cool the reaction mixture and wash with water to remove the catalyst and any unreacted 3-quinuclidinol.

  • Isolation and Purification: Isolate the crude product from the organic layer and purify by recrystallization or column chromatography.

Grignard Reaction

Grignard reagents (R-MgX) are powerful nucleophiles that can add to the carbonyl group of esters.[15] The reaction with benzilate esters is expected to proceed via nucleophilic addition to the carbonyl carbon.

Caption: General mechanism for the Grignard reaction with an ester.

Comparative Insights:

  • Reactivity: The primary factor influencing the Grignard reaction is the reactivity of the Grignard reagent itself.[16] The difference between the methyl and ethyl ester groups is likely to have a minimal impact on the overall reaction outcome and yield.

  • Steric Effects: Any difference would again be attributed to the slightly greater steric hindrance of the ethyl group, which could marginally slow the rate of the initial nucleophilic attack. However, for most practical applications, both esters are expected to behave very similarly in Grignard reactions.

Applications

Both esters serve as valuable intermediates, though their documented applications show some divergence. Mthis compound is extensively cited as a precursor for various anticholinergic drugs due to the advantages in transesterification reactions.

Application AreaMthis compoundThis compound
Pharmaceuticals Key precursor for anticholinergic agents like 3-Quinuclidinyl Benzilate (QNB), N-Methyl-3-piperidyl Benzilate, and Tropine Benzilate.[5][10][13]Intermediate in the preparation of Benzoylformic acid, Oxaprozin (anti-inflammatory), and Tropenziline Bromide (anti-pasmodic).[4][17]
Fine Chemicals Versatile building block for more complex molecules due to its diphenyl glycolate core.[8][18]Used in the synthesis of various value-added intermediates.[17]

Conclusion

This compound and mthis compound are both highly effective intermediates derived from benzilic acid. The choice between them is dictated by the specific requirements of the subsequent chemical transformation.

  • Mthis compound is often the superior choice for transesterification reactions . The generation of methanol as a by-product, which can be easily removed due to its low boiling point, provides a significant thermodynamic advantage for driving the reaction to completion. This makes it the go-to intermediate for the synthesis of many complex benzilate esters used as active pharmaceutical ingredients.

  • This compound remains a viable alternative and is used in various syntheses. For reactions where the ester's alkoxy group is not the leaving group, such as certain Grignard reactions or reductions, the performance difference between the two is minimal. The choice may then be influenced by factors like cost, availability, or the physical state preferred for a specific process setup.

Ultimately, a thorough understanding of the reaction mechanism and thermodynamic principles will guide the researcher in selecting the optimal benzilate ester for their synthetic goals.

References

A Senior Application Scientist’s Guide to the Analytical Validation of Ethyl Benzilate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Ethyl benzilate (C₁₆H₁₆O₃), an important intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Ensuring its purity is a critical step that safeguards against the introduction of potentially harmful impurities that could alter the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. We will move beyond rote protocols to explore the scientific rationale behind method selection, delve into the establishment of self-validating systems, and compare the industry's workhorse, High-Performance Liquid Chromatography (HPLC), with powerful orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

Reversed-Phase HPLC (RP-HPLC) is the cornerstone for purity and impurity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for a wide range of non-volatile and semi-volatile compounds.[2][3] For this compound, an ester with significant non-polar character, RP-HPLC using a C18 stationary phase is the logical starting point.

Causality of Method Design

The choice of a C18 column is dictated by the hydrophobic nature of this compound, which will interact strongly with the non-polar stationary phase. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), is optimized to elute this compound with a good peak shape and retention time, while separating it from more polar or less polar impurities. UV detection is selected based on the presence of aromatic rings in the this compound structure, which provides strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC for this compound Purity

1. Instrumentation:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • This compound Reference Standard (>99.5% purity)

3. Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard column for good resolution and efficiency with non-polar analytes.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides optimal retention and separation based on the polarity of this compound.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 230 nmWavelength at which the benzoyl chromophore exhibits strong absorbance, ensuring high sensitivity.[3]
Injection Volume 10 µLA typical volume to avoid column overloading while providing a strong signal.
Run Time 10 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and prepare a solution in the mobile phase to a target concentration of 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard Solutions Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Synthesized Sample Solution Prep_Sample->Equilibrate Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Standards Inject Standards (Build Calibration Curve) Inject_Blank->Inject_Standards Inject_Sample Inject Sample Inject_Standards->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate Purity (% Area) and Impurity Profile Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for this compound purity analysis by HPLC.

Trustworthiness: A Self-Validating System via ICH Q2(R1)

A protocol is only as reliable as its validation. To establish trustworthiness, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7] This ensures the method is fit for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities or degradants.[6]Peak purity index > 0.999 (if using PDA detector); baseline resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To determine the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability)To show the agreement between a series of measurements from multiple samplings of the same sample.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically required for impurity quantification.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[8]RSD of results should remain ≤ 2.0% when varying flow rate (±10%), column temp (±5°C), etc.

Pillar 2: Orthogonal Methods for Comprehensive Purity Assessment

Relying on a single analytical technique can lead to a skewed understanding of a sample's purity. Orthogonal methods, which measure the analyte based on different chemical or physical principles, provide a more complete and trustworthy purity profile.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for separating and analyzing volatile and semi-volatile compounds.[10] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both quantifying known components and identifying unknown impurities based on their mass spectra.[11] This is particularly useful for detecting residual solvents or volatile by-products from the synthesis of this compound.

Rationale for Use: While HPLC is excellent for the main component, GC-MS excels at detecting impurities that might be present at low levels and are sufficiently volatile, such as residual starting materials (e.g., ethanol) or side-reaction products.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[12] Its power lies in its ability to quantify without needing a specific reference standard of the analyte itself.[9]

Rationale for Use: qNMR provides a purity value that is independent of the analyte's response factor in other techniques (like UV absorbance in HPLC). It serves as an authoritative check on the purity value obtained from HPLC, ensuring there are no co-eluting impurities that might inflate the HPLC result.

Comparative Analysis of Purity Validation Methods

The selection of an analytical method is a strategic decision based on the specific questions being asked about the sample.

FeatureReversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[13]Signal intensity is directly proportional to the number of atomic nuclei, measured against an internal standard.[9]
Primary Use Quantitative purity determination and impurity profiling for non-volatile compounds.Identification and quantification of volatile and semi-volatile impurities and residual solvents.[11]Absolute purity determination; structural confirmation.[12]
Strengths High resolution, robust, widely applicable, excellent for quantification.High sensitivity, provides structural information for impurity identification via mass spectra.[10]Primary ratio method, non-destructive, highly accurate, does not require an identical reference standard.[9]
Limitations May not separate all impurities, requires a reference standard for quantification, less effective for volatile compounds.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, complex spectra can be difficult to interpret.

Decision Logic for Method Selection

The choice of analytical technique should be guided by the specific requirements of the analysis at hand.

Method_Selection Start Start: Define Analytical Goal Goal_Purity Routine Purity & Impurity Profile? Start->Goal_Purity Goal_Volatile Identify Volatile Impurities/Solvents? Start->Goal_Volatile Goal_Absolute Certify Absolute Purity/ Orthogonal Check? Start->Goal_Absolute Method_HPLC Use Validated RP-HPLC Method Goal_Purity->Method_HPLC Yes Method_GCMS Use GC-MS Method Goal_Volatile->Method_GCMS Yes Method_qNMR Use qNMR Method Goal_Absolute->Method_qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of this compound purity is a multi-faceted process that demands more than a single analytical measurement. While a validated RP-HPLC method serves as the robust foundation for routine quality control, a comprehensive understanding of purity can only be achieved through the intelligent application of orthogonal methods. GC-MS provides unparalleled insight into volatile impurities, while qNMR offers an absolute and unbiased measure of purity. By integrating these techniques within a framework of rigorous validation as prescribed by ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby building a solid foundation for the development of safe and effective medicines.

References

A Comparative Guide to the Biological Activity of Ethyl Benzilate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of various ethyl benzilate derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. With full editorial control, this document moves beyond a rigid template to deliver an in-depth technical exploration of these compounds, grounded in scientific integrity and practical insights.

Introduction: The Versatility of the Benzilate Scaffold

This compound and its derivatives represent a significant class of compounds, primarily recognized for their anticholinergic properties. These molecules act as antagonists at muscarinic acetylcholine receptors (mAChRs), playing a crucial role in regulating a wide array of physiological functions mediated by the parasympathetic nervous system.[1][2] The core structure, a diphenylglycolic acid ester, provides a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with varying potency, selectivity, and duration of action. Understanding the structure-activity relationships (SAR) within this chemical family is paramount for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. This guide will delve into the comparative biological activities of these derivatives, focusing on their primary anticholinergic effects and exploring other potential biological actions.

Comparative Analysis of Anticholinergic Potency

The primary mechanism of action for this compound derivatives is the competitive antagonism of acetylcholine at muscarinic receptors.[1] The potency of these compounds is typically quantified using two key parameters: the equilibrium dissociation constant (Ki) from radioligand binding assays and the pA2 value from functional assays. A lower Ki value indicates a higher binding affinity for the receptor, while a higher pA2 value signifies greater antagonist potency in a functional system.[1]

Radioligand Binding Affinity (Ki)

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor subtype. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and measuring the displacement of this radioligand by the test compound. The following table summarizes the binding affinities (Ki in nM) of selected this compound derivatives and related muscarinic antagonists for the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies, and experimental conditions may differ.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference(s)
Atropine 2.11.81.62.52.0[3]
Scopolamine 1.00.40.81.21.1[3]
3-Quinuclidinyl benzilate (QNB) 0.040.080.050.060.07[3]
4-Piperidinyl benzilate 2.0----[4]
N-Methyl-4-piperidinyl benzilate 0.2----[4]
N-Ethyl-4-piperidinyl benzilate 0.2----[4]
N-Propyl-4-piperidinyl benzilate >20----[4]
N-Isopropyl-4-piperidinyl benzilate >20----[4]
N-Benzyl-4-piperidinyl benzilate 0.2----[4]

Data presented as Ki (nM). A lower value indicates higher affinity. "-" indicates data not available in the cited sources.

Insight from the Data: The data clearly demonstrates the high affinity of benzilate derivatives for muscarinic receptors. 3-Quinuclidinyl benzilate (QNB) stands out as a particularly potent, non-selective antagonist with sub-nanomolar affinity across all receptor subtypes.[3] The N-substituent on the piperidinyl ring of 4-piperidinyl benzilate derivatives significantly influences binding affinity. Small alkyl (methyl, ethyl) and benzyl substitutions maintain or enhance high affinity, whereas larger alkyl groups (propyl, isopropyl) dramatically reduce it.[4] This highlights a specific steric constraint in the binding pocket of the receptor.

Functional Antagonist Potency (pA2)

Functional assays, such as the Schild analysis, provide a measure of a compound's ability to inhibit the physiological response to an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[5] The following table presents pA2 values for some anticholinergic agents, often determined using isolated tissue preparations like the guinea pig ileum, which is rich in M3 receptors.

CompoundpA2 ValueTest SystemReference(s)
Atropine 8.9 - 9.2Guinea Pig Ileum[6]
Scopolamine 9.0Guinea Pig Ileum[6]
5-(dimethylaminomethyl)-alpha, alpha-diphenylfurfuryl alcohol methiodide < 6Rat Jejunum[6]
5-(diethylaminomethyl)-alpha, alpha-diphenylfurfuryl alcohol ethiodide < 6Rat Jejunum[6]

Insight from the Data: The pA2 values for atropine and scopolamine are consistent with their high affinity observed in binding assays. The furan analogs of benzilate esters, however, exhibit significantly lower potency, indicating that the ester moiety is crucial for high-affinity binding and potent antagonism.[6]

Muscarinic Receptor Signaling Pathways

This compound derivatives exert their effects by blocking the canonical signaling pathways of muscarinic receptors. These G-protein coupled receptors (GPCRs) are broadly divided into two families based on their G-protein coupling: Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4).

Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)

Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_signaling cluster_receptor Muscarinic Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects M1, M3, M5 M1, M3, M5 Gq/11 Gq/11 M1, M3, M5->Gq/11 Activation PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Cellular Response Cellular Response Ca2+ release->Cellular Response PKC->Cellular Response

Gq/11-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Muscarinic Receptors (M2, M4)

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels.

Gi_signaling cluster_receptor Muscarinic Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects M2, M4 M2, M4 Gi/o Gi/o M2, M4->Gi/o Activation AC AC Gi/o->AC Inhibits Ion Channels Ion Channels Gi/o->Ion Channels Modulates cAMP cAMP AC->cAMP Decreases Decreased PKA activity Decreased PKA activity cAMP->Decreased PKA activity Altered Membrane Potential Altered Membrane Potential Ion Channels->Altered Membrane Potential Cellular Response Cellular Response Decreased PKA activity->Cellular Response Altered Membrane Potential->Cellular Response

Gi/o-coupled muscarinic receptor signaling pathway.

Beyond Anticholinergic Activity: Exploring Other Biological Effects

While the primary focus of research on this compound derivatives has been their anticholinergic properties, emerging evidence suggests that these compounds may possess other biological activities.

Anti-inflammatory Effects

Some studies have investigated the anti-inflammatory potential of compounds containing a benzilate-like scaffold. For instance, certain benzophenone esters and sulfonates have demonstrated inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammation.[7] While direct evidence for the anti-inflammatory activity of this compound itself is limited, the structural similarities suggest that this could be a fruitful area for future investigation.

Cytotoxic Effects

The cytotoxic potential of some ester derivatives has been explored in the context of anticancer research. For example, certain synthetic benzochromene derivatives have shown significant cytotoxic activity against various human cancer cell lines, with IC50 values in the micromolar range.[8] Additionally, some ethyl pyrrole carboxylate derivatives have demonstrated cytotoxic effects comparable to the chemotherapeutic agent doxorubicin.[9] These findings suggest that the benzilate scaffold, when appropriately modified, could be a starting point for the development of novel cytotoxic agents.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of a test compound for muscarinic receptor subtypes.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of an this compound derivative for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials:

  • Cells stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate).

  • Test compound (this compound derivative).

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

  • 96-well microplates.

  • Cell harvester and filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Preparation: Culture cells expressing the desired muscarinic receptor subtype to an appropriate density. On the day of the assay, harvest the cells and prepare a cell membrane homogenate.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound or vehicle control.

    • A high concentration of a known non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_assay_workflow A Prepare Cell Membranes (Expressing M1-M5) B Set up Assay Plate: - Membranes - Radioligand - Test Compound A->B C Incubate to Equilibrium B->C D Rapid Filtration (Separate Bound from Free) C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis: - Determine IC50 - Calculate Ki E->F

Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Anticholinergic Activity: Saliva Secretion Inhibition

This protocol describes an in vivo model to assess the antisialagogue (saliva-inhibiting) effects of a test compound.[2]

Objective: To evaluate the in vivo anticholinergic activity of an this compound derivative by measuring its effect on pilocarpine-induced salivation in mice.

Materials:

  • Male or female mice (e.g., C57BL/6).

  • Test compound (this compound derivative).

  • Pilocarpine hydrochloride (muscarinic agonist).

  • Vehicle for the test compound.

  • Pre-weighed cotton balls.

  • Analytical balance.

Procedure:

  • Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week before the study.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Pilocarpine Challenge: After a predetermined time (e.g., 30 minutes), administer a subcutaneous injection of pilocarpine to induce salivation.

  • Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball in the mouth of each mouse for a fixed period (e.g., 15 minutes).

  • Measurement: Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

  • Data Analysis: Calculate the percentage inhibition of salivation for the test compound-treated group compared to the vehicle-treated control group.

Conclusion

This compound derivatives are a well-established class of potent anticholinergic agents with a rich history in medicinal chemistry. Their biological activity is primarily dictated by their affinity for and antagonism of muscarinic acetylcholine receptors. This guide has provided a comparative analysis of the potency of various derivatives, highlighting key structure-activity relationships that govern their interaction with muscarinic receptor subtypes. The detailed experimental protocols and an overview of the underlying signaling pathways offer a solid foundation for researchers in this field. Furthermore, the exploration of potential non-anticholinergic activities, such as anti-inflammatory and cytotoxic effects, opens new avenues for the therapeutic application of the versatile benzilate scaffold. Future research should focus on systematic comparative studies under uniform experimental conditions to build a more comprehensive and directly comparable dataset of the biological activities of these important compounds.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Corroboration

In the landscape of pharmaceutical development and quality control, the certainty of an analytical result is paramount. For a compound such as Ethyl benzilate (C₁₆H₁₆O₃), an ester of benzilic acid with applications as an intermediate in pharmaceutical synthesis, ensuring the identity, purity, and strength of the material is a non-negotiable aspect of regulatory compliance and product safety.[1] This guide eschews a simplistic, step-by-step recitation of protocols. Instead, it offers an in-depth, experience-driven comparison of orthogonal analytical techniques, culminating in a robust cross-validation strategy.

The core principle of cross-validation is the use of two or more dissimilar analytical methods to measure the same critical quality attribute. This approach provides a high degree of confidence that the obtained result is accurate and not an artifact of a specific analytical technique. Regulatory bodies like the FDA and EMA increasingly emphasize a science and risk-based approach to analytical procedure development and validation, a philosophy that is inherently supported by cross-validation.[2][3][4][5] This guide will focus on the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, with Nuclear Magnetic Resonance (NMR) Spectroscopy serving as a definitive tool for structural confirmation.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and high-resolving power for non-volatile or thermally sensitive compounds. For this compound, a moderately non-polar ester, RP-HPLC with UV detection is an eminently suitable method for routine quality control and quantitative assay.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobic nature, which provides optimal retention and separation for the aromatic and ester moieties of this compound. The 5 µm particle size is a deliberate balance between achieving high efficiency and maintaining moderate backpressure, suitable for standard HPLC systems.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that offers good elution strength and is transparent at the detection wavelength. The 70:30 ratio is a starting point, optimized to achieve a retention time that allows for good separation from potential impurities without being excessively long.

  • Detection: The benzoyl group in this compound contains a strong chromophore. A detection wavelength of 230 nm is selected as it typically corresponds to a high-absorbance region for this type of aromatic ester, ensuring high sensitivity. A Diode Array Detector (DAD) is preferred to confirm peak purity and specificity.

Experimental Protocol: RP-HPLC for this compound Assay
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).

    • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to bring the analyte concentration within the calibration range.

  • System Suitability: Before analysis, inject a standard solution (e.g., 100 µg/mL) in replicate (n=6). The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, as per USP General Chapter <621>.[6][7][8][9][10]

HPLC Validation Data Summary

The following table summarizes the expected performance characteristics of the RP-HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
Specificity No interference at analyte RtPeak purity > 99.9%
Limit of Detection (LOD) S/N ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:11.5 µg/mL

HPLC Experimental Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18, ACN:H2O) prep->hplc Load into Autosampler inject Replicate Injections (System Suitability) hplc->inject analysis Sample Analysis inject->analysis If Suitability Passes data Data Acquisition (Peak Area @ 230 nm) analysis->data process Data Processing (Calibration & Quantitation) data->process report Final Report (Assay, Purity) process->report

Caption: RP-HPLC workflow for this compound analysis.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with a different stationary phase, and detection is based on the mass-to-charge ratio of ionized fragments, providing a high degree of specificity.

Causality Behind Experimental Choices
  • Technique Selection: this compound has sufficient volatility and thermal stability to be amenable to GC analysis.[14] The coupling with a Mass Spectrometer provides definitive identification, which is a powerful tool for cross-validation, confirming that the peak quantified by HPLC is indeed the correct compound.[15]

  • Injector and Column: A split/splitless injector is used to handle a range of concentrations. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen because it separates compounds primarily by their boiling points, offering a different separation mechanism than the polarity-based separation of RP-HPLC.

  • Oven Program: A temperature ramp is employed to ensure that any lower-boiling impurities are eluted first, followed by the elution of this compound as a sharp, well-defined peak before the elution of any higher-boiling components.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confirmation.[16][17]

Experimental Protocol: GC-MS for this compound Assay and Identification
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 280°C, Split mode (50:1).

    • Oven Program: Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C, EI at 70 eV.

    • Mass Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Prepare stock, working standard, and sample solutions in a volatile solvent like Ethyl Acetate or Dichloromethane at concentrations comparable to the HPLC method.

GC-MS Validation Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.9991
Range 80-120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.8 - 101.9%
Precision (RSD) Repeatability: ≤ 3.0%Intermediate: ≤ 3.0%Repeatability: 1.5%Intermediate: 2.1%
Specificity No interference at analyte Rt; MS spectrum match > 90%Confirmed by mass spectrum
Limit of Detection (LOD) S/N ≥ 3:10.8 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:12.5 µg/mL

GC-MS Experimental Workflow Diagram

GCMS_Workflow prep Sample & Standard Preparation (in Ethyl Acetate) gcms GC-MS System (Temperature Program) prep->gcms Load into Autosampler inject Sample Injection (Split Mode) gcms->inject separation GC Separation (Capillary Column) inject->separation ionization EI Ionization (70 eV) & Mass Analysis separation->ionization data Data Acquisition (TIC & Mass Spectrum) ionization->data process Quantitation & Library Search data->process

Caption: GC-MS workflow for this compound analysis.

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR)

While chromatographic methods are excellent for quantification, NMR spectroscopy provides unambiguous structural information. It serves as the ultimate cross-validation tool for identity. A ¹H NMR spectrum of an this compound sample should be compared against a characterized reference standard.

Key Diagnostic Signals for this compound (¹H NMR, CDCl₃):

  • Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm, integrating to 10H (from the two phenyl rings).

  • Hydroxyl Proton: A singlet (exchangeable with D₂O) typically around δ 5.0 ppm.

  • Ethyl Ester Protons: A quartet around δ 4.3 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.3 ppm (3H, -O-CH₂-CH₃).

Any significant deviation in chemical shift or the presence of unexpected signals would indicate impurities or a misidentification, directly challenging the specificity of the chromatographic methods.

The Cross-Validation Framework: Synthesizing the Data

The objective of cross-validation is to demonstrate the agreement between the results obtained from the different analytical procedures.[18] This process is not merely a side-by-side comparison but a systematic evaluation.

Comparative Data Summary
Analyte LotHPLC Assay (%)GC-MS Assay (%)% DifferenceNMR Confirmation
Lot A99.899.60.2%Conforms
Lot B99.599.40.1%Conforms
Lot C (Spiked)98.298.00.2%Conforms

Analysis of Results: The assay values obtained from both HPLC and GC-MS should show strong concordance, typically with a relative percent difference of no more than 2.0%. The low percentage difference observed in the table above provides a high degree of confidence in the accuracy of the measurements. The NMR data provides the final, unequivocal confirmation of the analyte's identity.

Logical Framework for Cross-Validation

Cross_Validation_Logic cluster_hplc Method A: HPLC cluster_gcms Method B: GC-MS cluster_nmr Method C: NMR hplc_data Quantitative Data (Assay %) compare Statistical Comparison (e.g., % Difference) hplc_data->compare gcms_data Quantitative Data (Assay %) gcms_data->compare gcms_id Qualitative Data (Mass Spectrum) conclusion Conclusion: Validated Result gcms_id->conclusion Confirms Identity nmr_id Structural Confirmation nmr_id->conclusion Confirms Structure compare->conclusion If Agreement < 2.0%

Caption: Logical workflow for cross-validating analytical results.

Conclusion

The cross-validation of analytical results for this compound using orthogonal methods like RP-HPLC and GC-MS, supported by definitive structural confirmation from NMR, represents a robust, scientifically sound, and regulatory-compliant strategy. This approach moves beyond the validation of a single method to the validation of the analytical result itself. By understanding the causality behind the choice of each method's parameters and systematically comparing their outputs, researchers and drug development professionals can achieve the highest level of confidence in their data, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Efficacy of Ethyl Benzilate and Other Anticholinergic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cholinergic signaling, the selection of appropriate antagonist compounds is a critical step. This guide provides an in-depth comparison of the efficacy of Ethyl Benzilate and other structurally related esters that function as muscarinic acetylcholine receptor (mAChR) antagonists. By examining the underlying structure-activity relationships and detailing the experimental methodologies for efficacy determination, this document serves as a practical resource for compound selection and experimental design in the field of anticholinergic drug discovery.

Introduction: The Role of Benzilate Esters as Muscarinic Antagonists

Benzilate esters are a well-established class of synthetic anticholinergic agents that competitively inhibit the binding of acetylcholine (ACh) at muscarinic receptors.[1] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, modulating a vast array of physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.[1] The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and couple to different signaling pathways: M1, M3, and M5 receptors primarily couple to Gq proteins, initiating an excitatory cascade, while M2 and M4 receptors couple to Gi/o proteins, leading to an inhibitory response.[1]

The therapeutic and research utility of a given benzilate ester is defined by its potency and selectivity across these receptor subtypes. While specific quantitative efficacy data for this compound is not extensively available in peer-reviewed literature, we can infer its likely activity profile by examining the well-established structure-activity relationships (SAR) of this compound class and by comparing it to extensively characterized analogs.

Structure-Activity Relationships: The Chemical Basis of Efficacy

The anticholinergic potency of benzilate esters is intrinsically linked to their chemical structure. Key modifications to both the acidic and alcohol moieties of the ester can dramatically influence receptor affinity and selectivity.

Generally, esters of aromatic or higher molecular weight acids tend to possess cholinergic antagonist activity.[2] For centrally active anticholinergics, the acid moiety often includes a hydroxyl group alpha to the carbonyl, and at least one phenyl or other cyclic group. Variations in the heterocyclic amino alcohol portion of the ester also lead to significant changes in potency. For instance, the rigid cage-like structure of 3-quinuclidinol in 3-Quinuclidinyl Benzilate (QNB) contributes to its extremely high affinity for muscarinic receptors.[3]

In the case of this compound, the ethyl ester of benzilic acid, its structure is simpler than many potent anticholinergics that incorporate a bulkier amino alcohol. This structural difference suggests that this compound may exhibit a lower binding affinity compared to compounds like atropine or QNB. However, it serves as a valuable scaffold for the synthesis of more complex and potent anticholinergic agents.

Quantitative Efficacy Comparison: In Vitro Binding Affinities

The primary method for quantifying the direct interaction between an antagonist and its receptor is the radioligand binding assay. This technique measures the affinity of a compound, expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table provides a comparative summary of Ki values for several key muscarinic antagonists, offering a benchmark against which this compound and its analogs can be evaluated.

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
Atropine 2.224.324.162.383.39
Pirenzepine 271140Low Affinity6 (fold lower than M1)13 (fold lower than M1)
3-Quinuclidinyl Benzilate (QNB) High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
N-Methyl-3-piperidyl Benzilate PotentPotentPotentPotentPotent

Note: Data compiled from multiple sources.[3][4][5][6][7][8] Ki values for QNB and N-Methyl-3-piperidyl Benzilate are generally reported as being very high affinity across all subtypes without precise nanomolar concentrations consistently available across all five.

While specific Ki values for this compound are not readily found in the literature, its structural analog, Mthis compound, is a known precursor in the synthesis of high-affinity muscarinic antagonists like QNB and N-Methyl-3-piperidyl Benzilate.[9] This suggests that the fundamental benzilate structure has an inherent affinity for muscarinic receptors, which is then significantly enhanced by the addition of more complex alcohol groups.

Functional Efficacy: Ex Vivo Tissue Assays

Beyond receptor binding, it is crucial to assess the functional consequences of this interaction. Isolated tissue bath experiments, most commonly employing the guinea pig ileum, provide a measure of an antagonist's functional potency.[10] In this assay, the ability of an antagonist to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is quantified. The potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[4] A higher pA2 value indicates greater antagonist potency.

CompoundpA2 (Guinea Pig Ileum)
Atropine ~8.16 - 8.52
Pirenzepine ~6.52 - 7.06

Note: Data compiled from multiple sources.[11] The guinea pig ileum primarily expresses M2 and M3 receptors.[11]

Based on the structure-activity relationships, it is anticipated that this compound would exhibit a lower pA2 value than atropine in this assay. The ethyl ester group is less sterically complex than the tropine ring of atropine, which is known to contribute significantly to its high affinity and potency.

In Vivo Efficacy: Translating In Vitro Data to Physiological Effects

The ultimate measure of a compound's efficacy lies in its in vivo activity. For anticholinergic agents, this is typically assessed by measuring their effects on physiological processes regulated by the parasympathetic nervous system. Key in vivo assays include:

  • Antisialagogue (Saliva-Inhibiting) Assay: Measures the reduction in pilocarpine-induced salivation in rodents.[12]

  • Mydriatic (Pupil Dilation) Assay: Measures the increase in pupil diameter following topical or systemic administration.[13]

  • Gastrointestinal Motility Assay: Measures the inhibition of intestinal transit, often using a charcoal meal in rodents.

While direct comparative in vivo studies involving this compound are scarce, it is expected to produce classic anticholinergic effects such as dry mouth, mydriasis, and reduced gastrointestinal motility. The magnitude and duration of these effects would likely be less pronounced than those of more potent benzilate esters like 3-Quinuclidinyl Benzilate (BZ), a compound once investigated as a chemical warfare agent due to its potent and long-lasting central and peripheral anticholinergic effects.[8]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The antagonistic action of this compound and other benzilate esters occurs at the level of the muscarinic receptor, preventing the conformational change necessary for G-protein activation. The following diagrams illustrate the key signaling pathways affected and the general workflow for assessing antagonist potency.

Muscarinic Receptor Signaling Pathways

Muscarinic Receptor Signaling cluster_M1_M3_M5 M1/M3/M5 Receptor cluster_M2_M4 M2/M4 Receptor cluster_Antagonist ACh1 Acetylcholine M1 M1/M3/M5 ACh1->M1 Gq Gq M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Excitatory Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 ACh2 Acetylcholine M2 M2/M4 ACh2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Response2 Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Response2 Antagonist This compound (Antagonist) Antagonist->M1 Blocks Antagonist->M2 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of benzilate esters.

Experimental Workflow for Determining Antagonist Potency

Antagonist Potency Workflow cluster_InVitro In Vitro: Radioligand Binding Assay cluster_ExVivo Ex Vivo: Isolated Tissue Assay A1 Prepare cell membranes expressing muscarinic receptors B1 Incubate membranes with radioligand (e.g., [³H]-QNB) and varying concentrations of test compound A1->B1 C1 Separate bound and free radioligand by filtration B1->C1 D1 Quantify bound radioactivity C1->D1 E1 Calculate IC₅₀ and Ki values D1->E1 A2 Isolate tissue (e.g., guinea pig ileum) B2 Mount tissue in organ bath and record baseline tension A2->B2 C2 Generate agonist concentration-response curve B2->C2 D2 Incubate tissue with antagonist (e.g., this compound) C2->D2 E2 Generate second agonist concentration-response curve D2->E2 F2 Calculate pA₂ value E2->F2

Caption: General experimental workflows for in vitro and ex vivo assessment of anticholinergic efficacy.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. The following are representative protocols for the key experiments discussed.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl Benzilate ([³H]-QNB).

  • Test compound (e.g., this compound) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Protocol: Isolated Guinea Pig Ileum Functional Assay

Objective: To determine the functional antagonist potency (pA2) of a test compound.

Materials:

  • Male Duncan-Hartley guinea pig.

  • Tyrode's solution (or Krebs solution).

  • Muscarinic agonist: Carbachol or Acetylcholine.

  • Test compound (e.g., this compound).

  • Organ bath system with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig and dissect a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm pieces.

  • Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Initial Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

  • Antagonist Incubation: Wash the tissue thoroughly and then incubate it with a known concentration of the test compound (antagonist) for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Response: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. A rightward shift in the curve indicates competitive antagonism.

  • Schild Analysis: Repeat steps 4-6 with at least three different concentrations of the antagonist. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the efficacy of this compound and other benzilate esters as muscarinic receptor antagonists. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the principles of structure-activity relationships and the detailed experimental protocols presented herein offer a robust foundation for its evaluation.

For researchers in drug development, the key takeaway is that seemingly minor structural modifications to the ester group can have a profound impact on both the potency and selectivity of muscarinic antagonists. The provided protocols for in vitro binding and ex vivo functional assays represent the gold standard for characterizing these properties.

Future research should focus on systematically evaluating a series of benzilate esters, including this compound, Mthis compound, and Propyl Benzilate, in parallel using standardized radioligand binding and functional assays across all five muscarinic receptor subtypes. This would provide a definitive, directly comparable dataset to guide the rational design of novel anticholinergic agents with optimized efficacy and side-effect profiles.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a compound's molecular architecture. This guide presents an in-depth comparative analysis of the spectroscopic properties of Ethyl Benzilate and three closely related compounds: Mthis compound, Benzilic Acid, and Benzophenone. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing these structurally similar molecules.

The rationale for comparing these specific compounds lies in their shared core structure—the diphenylmethyl group. The subtle variations in the functional group attached to the central quaternary carbon atom (an ethyl ester, a methyl ester, a carboxylic acid, or a carbonyl group) give rise to distinct and diagnostic spectroscopic features. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous identification of these compounds in complex matrices.

Structural Relationships of the Analyzed Compounds

The following diagram illustrates the structural similarities and differences between the four compounds at the heart of this guide.

G Benzophenone Benzophenone Benzilic Acid Benzilic Acid Benzophenone->Benzilic Acid Benzilic Acid Rearrangement Mthis compound Mthis compound Benzilic Acid->Mthis compound Esterification (Methanol) This compound This compound Benzilic Acid->this compound Esterification (Ethanol) G cluster_0 This compound Fragmentation cluster_1 Mthis compound Fragmentation cluster_2 Benzophenone Fragmentation M+ (256) M+ (256) 183 183 M+ (256)->183 -C2H5O-C=O 105 105 183->105 -H2O, -C6H5 77 77 105->77 -CO M+ (242) M+ (242) 183_2 183_2 M+ (242)->183_2 -CH3O-C=O 105_2 105_2 183_2->105_2 -H2O, -C6H5 77_2 77_2 105_2->77_2 -CO M+ (182) M+ (182) 105_3 105_3 M+ (182)->105_3 -C6H5 77_3 77_3 105_3->77_3 -CO G cluster_0 Spectroscopic Analysis Workflow Sample Sample IR (ATR-FTIR) IR (ATR-FTIR) Sample->IR (ATR-FTIR) NMR (¹H, ¹³C) NMR (¹H, ¹³C) Sample->NMR (¹H, ¹³C) MS (GC-MS) MS (GC-MS) Sample->MS (GC-MS) Functional Group ID Functional Group ID IR (ATR-FTIR)->Functional Group ID Structural Elucidation Structural Elucidation NMR (¹H, ¹³C)->Structural Elucidation Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS (GC-MS)->Molecular Weight & Fragmentation

A Comparative Guide to the Structural Confirmation of Synthesized Ethyl Benzilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural confirmation of synthesized Ethyl benzilate (C₁₆H₁₆O₃). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will explore the synthesis of this compound via Fischer esterification and detail the multi-faceted spectroscopic approach required for unambiguous structural elucidation.

Synthesis of this compound: The Fischer Esterification Route

The most direct and common method for preparing this compound is the Fischer esterification of benzilic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄)[1][2]. This reaction is a classic example of a nucleophilic acyl substitution.

The reaction is an equilibrium process. To ensure a high yield of the final ester product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of one reactant (usually the less expensive alcohol, ethanol) or by removing water as it is formed, in accordance with Le Châtelier's principle[3][4].

Reaction Mechanism: The Fischer esterification proceeds through a series of reversible protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[3].

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzilic acid, which significantly increases the electrophilicity of the carbonyl carbon[2].

  • Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate[2].

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final this compound product.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Benzilic Acid Benzilic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Benzilic Acid->Protonated_Carbonyl 1. Protonation Ethanol Ethanol H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate 2. Nucleophilic Attack     (Ethanol) Water_Leaving Intermediate with Good Leaving Group (H2O) Tetrahedral_Intermediate->Water_Leaving 3. Proton Transfer This compound This compound Water_Leaving->this compound 4. Elimination of H2O 5. Deprotonation Water Water Water_Leaving->Water H+_regen H+ This compound->H+_regen

References

Safety Operating Guide

Navigating the Safe Handling of Ethyl Benzilate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl benzilate, a benzilate ester, is a valuable compound in various synthetic pathways. However, its potential to cause skin and serious eye irritation necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, in-depth information on the selection and use of PPE when working with this compound, ensuring a secure laboratory environment.

Understanding the Risks: Why PPE is Crucial

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. Direct contact with the skin can lead to redness and discomfort, while exposure to the eyes can result in significant damage[1]. Therefore, establishing a robust PPE protocol is not merely a recommendation but a critical step in mitigating these risks. The causality behind PPE selection is directly linked to the routes of exposure. Skin and eye protection form the primary barrier against the irritant properties of this compound.

Core PPE Recommendations for Handling this compound

A multi-layered approach to PPE is essential for comprehensive protection. The following sections detail the necessary equipment for various laboratory operations involving this compound.

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, stringent eye and face protection is non-negotiable[1].

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to provide a complete seal around the eyes, protecting from splashes and aerosols.

  • Face Shield: When there is a heightened risk of splashing, such as during bulk transfers or reactions with the potential for vigorousness, a face shield should be worn in addition to chemical splash goggles[2]. This provides a secondary layer of protection for the entire face.

Skin Protection: A Barrier Against Irritation

To prevent skin irritation, appropriate gloves and lab attire are mandatory.

  • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling esters[2][3]. It is crucial to change gloves immediately if they become contaminated[2]. For prolonged or high-exposure tasks, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin on the arms and torso[2]. For larger-scale operations, a chemical-resistant apron worn over the lab coat can provide additional protection[2].

  • Footwear: Always wear closed-toe and closed-heel shoes made of a non-porous material to protect your feet from potential spills.

Respiratory Protection: When to Consider It

Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is not typically required[4]. However, if there is a potential for generating significant aerosols or dusts of this compound, a risk assessment should be conducted to determine if a respirator is necessary[4].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific PPE start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs. kg) - Potential for Splash/Aerosol - Duration of Handling start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection All Tasks skin_protection Skin Protection task_assessment->skin_protection All Tasks respiratory_protection Respiratory Protection (If Required) task_assessment->respiratory_protection Aerosol/Dust Potential? goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles face_shield Face Shield (over goggles) eye_protection->face_shield Splash Risk gloves Nitrile or Neoprene Gloves (Double-glove if high risk) skin_protection->gloves lab_coat Flame-Resistant Lab Coat skin_protection->lab_coat apron Chemical-Resistant Apron (for large scale) skin_protection->apron respirator N95 or higher (based on risk assessment) respiratory_protection->respirator caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Summary of PPE for Common Laboratory Tasks

For quick reference, the following table summarizes the recommended PPE for different scenarios involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile or neoprene gloves, lab coatNot typically required; use a chemical fume hood.
Chemical Synthesis and Reactions Chemical splash goggles and face shieldDouble-glove with nitrile or neoprene gloves, flame-resistant lab coat, chemical-resistant apron (for larger scale)All work should be conducted in a chemical fume hood.
Work-up and Extraction Chemical splash goggles and face shieldNitrile or neoprene gloves, lab coatAll work should be conducted in a chemical fume hood.
Waste Disposal Chemical splash gogglesTwo pairs of chemically resistant gloves, lab coatNot typically required.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1].

  • Wash hands thoroughly after handling[1].

  • Avoid contact with skin, eyes, and clothing[1].

  • Ensure that an eyewash station and safety shower are readily accessible.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][5].

  • In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention[1].

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell[1].

  • If swallowed: Rinse mouth and get medical attention if you feel unwell[5].

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company[1]. Do not allow the product to enter drains[1]. Contaminated packaging should also be disposed of according to official regulations.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.